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  • Product: Diaceton-alpha-D-mannofuranose
  • CAS: 7757-38-2

Core Science & Biosynthesis

Foundational

What is the chemical structure of diaceton-alpha-D-mannofuranose

An In-depth Technical Guide to 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose Introduction: A Cornerstone Chiral Building Block 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, commonly referred to as diacetone mannose, is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose

Introduction: A Cornerstone Chiral Building Block

2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, commonly referred to as diacetone mannose, is a protected derivative of the natural monosaccharide D-mannose.[1][2] First synthesized in the early 20th century, this white crystalline solid has become an indispensable tool in the arsenal of synthetic organic chemists.[3] Its structure features two isopropylidene (acetonide) protecting groups, which mask four of the five hydroxyl groups of the parent mannose sugar. This strategic protection leaves a single hydroxyl group at the anomeric position available for selective modification, rendering diacetone mannose a crucial chiral intermediate for the synthesis of complex carbohydrates, nucleoside analogs, and other bioactive molecules.[1][4] This guide provides a comprehensive overview of its structure, synthesis, characterization, and pivotal applications in research and drug development.

Chemical Structure and Physicochemical Properties

The defining feature of diaceton-alpha-D-mannofuranose is its bicyclic structure derived from the furanose (five-membered ring) form of D-mannose. The two acetonide groups form five-membered dioxolane rings with the hydroxyls at the C2-C3 and C5-C6 positions. This rigidifies the molecule and imparts significant stability under a variety of chemical conditions, while also enhancing its solubility in common organic solvents compared to the highly polar parent sugar.[3]

Caption: Chemical structure of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose.

Table 1: Physicochemical Properties of Diaceton-alpha-D-mannofuranose

PropertyValue
CAS Number 14131-84-1[1]
Molecular Formula C₁₂H₂₀O₆[2]
Molecular Weight 260.28 g/mol [1]
Appearance White to off-white crystalline solid[3][5]
Melting Point 121-126 °C[6][7]
Solubility Sparingly soluble in water; soluble in acetone, ethanol, and other organic solvents.[3]
Optical Rotation [α]20/D +23° (c=1 in acetone)[7]

Synthesis and Mechanistic Considerations

The preparation of diacetone mannose is a classic experiment in carbohydrate chemistry, valued for its efficiency and high yield.[8] The most common synthesis involves the reaction of D-(+)-mannose with an excess of anhydrous acetone under Lewis acidic conditions.[6]

Causality in Experimental Design:

  • Choice of Acid Catalyst: Lewis acids like anhydrous ferric chloride (FeCl₃) or Brønsted acids such as p-toluenesulfonic acid are employed to catalyze the formation of the acetonide groups.[3][6] The acid protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of mannose.

  • Reaction Rate: The reaction with D-mannose proceeds significantly faster than the analogous reaction with D-glucose. This is attributed to the stereochemistry of mannose; the cis relationship of the C2 and C3 hydroxyls facilitates the rapid formation of the first 2,3-O-isopropylidene ring, which then drives the reaction forward to form the second 5,6-O-isopropylidene ring.[6]

  • Solvent and Reagent: Anhydrous acetone serves as both a reagent and the solvent, ensuring a high concentration to drive the equilibrium towards the di-protected product. The use of anhydrous conditions is critical to prevent the hydrolysis of the acetonide groups.[6]

SynthesisWorkflow Reactants D-(+)-Mannose + Anhydrous Acetone Reaction Reflux with Stirring (30-60 min) Reactants->Reaction Catalyst FeCl₃ (Lewis Acid) Catalyst->Reaction Workup 1. Quench with K₂CO₃ (aq) 2. Evaporate excess Acetone Reaction->Workup Extraction Extract with Dichloromethane Workup->Extraction Drying Dry organic phase (Anhydrous Na₂SO₄) Extraction->Drying Purification Evaporate solvent & Recrystallize Drying->Purification Product Pure Diaceton-alpha-D-mannofuranose (White Crystals) Purification->Product

Caption: General workflow for the synthesis of Diaceton-alpha-D-mannofuranose.
Detailed Experimental Protocol: Microscale Synthesis

The following protocol is adapted from a validated microscale procedure, ensuring high efficiency and safety.[6]

  • Reaction Setup: To a 5-mL conical vial containing a magnetic spin vane, add anhydrous ferric chloride (5 mg, 0.03 mmol), D-(+)-mannose (100 mg, 0.6 mmol), and anhydrous acetone (2.0 mL, 27 mmol).

  • Reflux: Attach a water-cooled reflux condenser and heat the mixture with stirring in a sand bath at 100 °C for 30 minutes. The reaction is typically complete when all solid D-mannose has dissolved, forming a homogeneous solution.

  • Quenching: Remove the apparatus from the heat and allow it to cool. Add 10% aqueous potassium carbonate dropwise with stirring until the brown color of the organic phase disappears and it becomes clear and colorless.

  • Solvent Removal: Gently heat the mixture in the sand bath to evaporate the excess acetone.

  • Extraction: Cool the vial and add dichloromethane (1 mL). Stir vigorously for 10 seconds. Remove the organic (bottom) layer and pass it through a small column of anhydrous sodium sulfate to dry.

  • Combine and Evaporate: Repeat the extraction twice more with 1-mL portions of dichloromethane, passing each extract through the same sodium sulfate column. Collect the combined filtrate in a tared vial.

  • Crystallization: Gently evaporate the dichloromethane to yield the product as white crystals. The reported melting point is 121-122 °C.[6]

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized product is achieved through standard spectroscopic methods.

Table 2: Key Spectroscopic Data for Characterization

TechniqueObservationInterpretation
¹H NMR δ 5.36 (1H, s), 4.79 (1H, dd), 4.59 (1H, d), 1.45 (3H, s), 1.44 (3H, s), 1.36 (3H, s), 1.31 (3H, s)[6]The singlet at 5.36 ppm corresponds to the anomeric proton (H1). The four singlets between 1.31-1.45 ppm are characteristic of the four magnetically non-equivalent methyl groups of the two isopropylidene protectors.
IR Spectroscopy 3500-3450 cm⁻¹ (broad), 1375 cm⁻¹, 1075 cm⁻¹[6]The broad peak around 3500 cm⁻¹ indicates the presence of the free hydroxyl group. The sharp peak at 1375 cm⁻¹ is characteristic of the gem-dimethyl groups of the acetonides, and the strong band at 1075 cm⁻¹ corresponds to C-O stretching.

Applications in Drug Development and Glycochemistry

The true value of diacetone mannose lies in its utility as a versatile chiral synthon. The two acetonide groups provide robust protection, allowing chemists to perform selective chemistry at the anomeric hydroxyl group. This has made it a cornerstone in the synthesis of a wide range of biologically important molecules.[1][9]

  • Pharmaceutical Intermediates: It is a key starting material for synthesizing nucleoside analogs with potential antiviral activity, including agents against HIV.[1][4]

  • Glycochemistry Research: It serves as a protected mannose donor, enabling the controlled, stepwise synthesis of complex oligosaccharides and glycoconjugates.[1] These molecules are vital for studying cell-surface recognition, immune response, and bacterial adhesion.

  • Synthesis of Bioactive Natural Products: Diacetone mannose has been employed in the total synthesis of complex natural products, such as the immunosuppressant ovalicin and the core structure of the antibiotic hikizimycin.[5]

  • Bioconjugation: The compound is used to introduce carbohydrate moieties onto proteins and peptides, a strategy employed in drug targeting and the development of vaccines.[1]

Applications cluster_0 Key Transformation cluster_1 Resulting Product Classes Start Diaceton-alpha-D-mannofuranose Anomeric_Mod Selective reaction at anomeric -OH Start->Anomeric_Mod Pharma Antiviral Nucleoside Analogs Anomeric_Mod->Pharma Glyco Oligosaccharides & Glycoconjugates Anomeric_Mod->Glyco Natural Bioactive Natural Products (e.g., Ovalicin) Anomeric_Mod->Natural Bio Bioconjugates for Drug Targeting Anomeric_Mod->Bio

Caption: Role as a precursor in synthesizing diverse bioactive compounds.

Conclusion

2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose is more than just a protected sugar; it is a powerful and versatile tool in synthetic chemistry. Its straightforward and efficient synthesis, combined with the strategic protection it offers, allows for precise and controlled chemical manipulations. This has established it as an essential chiral building block for the development of novel therapeutics, complex glycans, and other high-value specialty chemicals, underscoring its continuing importance in both academic research and the pharmaceutical industry.

References

  • Rowland, S. M. (1998). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education, 75(10), A170.

  • Guidechem. (n.d.). Diaceton-alpha-D-mannofuranose 14131-84-1 wiki.

  • ChemicalCell. (n.d.). Diaceton-Alpha-D-Mannofuranose CAS NO 14131-84-1.

  • ACS Publications. (n.d.). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education.

  • PubChem. (n.d.). 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. National Center for Biotechnology Information.

  • ChemicalBook. (n.d.). Diaceton-alpha-D-mannofuranose CAS#: 14131-84-1.

  • CymitQuimica. (n.d.). CAS 14131-84-1: Diaceton-alpha-D-mannofuranose.

  • Sigma-Aldrich. (n.d.). 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose.

  • Sigma-Aldrich. (n.d.). 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose.

  • Chem-Impex. (n.d.). 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose.

  • Sigma-Aldrich. (n.d.). 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose 97%.

Sources

Exploratory

Diacetone-α-D-Mannofuranose: Physicochemical Profiling and Synthetic Methodologies in Drug Development

Abstract In carbohydrate chemistry, the selective masking of hydroxyl groups is not merely a preparatory step; it is the strategic foundation of the entire synthetic route. 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In carbohydrate chemistry, the selective masking of hydroxyl groups is not merely a preparatory step; it is the strategic foundation of the entire synthetic route. 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (commonly referred to as diacetone mannose) exemplifies this principle. By locking the monosaccharide into a specific furanose conformation, chemists generate a highly versatile, lipophilic chiral building block. As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative guide on the physicochemical properties, thermodynamic causality, and self-validating synthetic protocols associated with this critical intermediate.

Physicochemical Profiling & Structural Causality

Diacetone mannose is a protected carbohydrate derivative characterized by its five-membered furanose ring and two isopropylidene (acetonide) protecting groups[1]. The installation of these non-polar acetonide groups drastically alters the physical properties of the parent sugar, converting a highly polar, water-soluble monosaccharide into a lipophilic crystalline solid that is readily soluble in organic solvents[2].

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
CAS Registry Number 14131-84-1[1]
Molecular Formula C₁₂H₂₀O₆[3]
Molecular Weight 260.28 g/mol [3]
Appearance White to off-white crystalline solid[2]
Melting Point 121–122 °C[4]
Specific Rotation [α]D²⁰ +7.85 (c=1.0, CHCl₃)[5]
Solubility Profile Soluble in acetone, methanol, chloroform; sparingly soluble in water[2]
Mechanistic Rationale: The Furanose Thermodynamic Sink

A common question in glycochemistry is why D-mannose—which exists predominantly as a six-membered pyranose in its free state—forms a five-membered furanose bis-acetonide upon reaction with acetone.

The causality lies in stereochemical pre-organization. Acetonides (1,3-dioxolanes) form most stably across cis-vicinal diols. In the pyranose form of mannose, the hydroxyl groups do not align optimally for bis-acetonide formation without severe ring strain. However, through acid-catalyzed ring-chain tautomerization, the sugar opens and recloses into the furanose form. In the α-D-mannofuranose conformation, the C2-C3 diols and the C5-C6 diols are perfectly cis-oriented. The rapid formation of these two stable 5-membered dioxolane rings acts as a thermodynamic sink, continuously pulling the equilibrium away from the pyranose form until conversion is complete[4].

Pathway N1 D-(+)-Mannose (Pyranose Form) N2 Acid Catalysis (FeCl3) N1->N2 Acetone N3 Ring-Chain Tautomerization N2->N3 Protonation N4 alpha-D-Mannofuranose Intermediate N3->N4 Furanose favored N5 Acetonide Formation (C2,C3 & C5,C6) N4->N5 cis-diol reaction N6 Diacetone Mannose (Thermodynamic Sink) N5->N6 Crystallization

Thermodynamic pathway of D-mannose bis-acetonide formation.

Self-Validating Synthesis Protocol

To ensure high atom economy and reproducibility, the following protocol utilizes anhydrous ferric chloride (FeCl₃) as a Lewis acid catalyst[4]. Causality of Catalyst Choice: Traditional Brønsted acids (like p-TSA or H₂SO₄) often trigger the unwanted aldol condensation of the acetone solvent into mesityl oxide, complicating purification. FeCl₃ provides a milder, highly efficient catalytic pathway that minimizes side reactions[4].

Workflow S1 Reaction Setup Mannose + Acetone + FeCl3 S2 TLC Monitoring Confirm Completion S1->S2 S3 Aqueous Quench Neutralize Catalyst S2->S3 S4 Extraction DCM / Aqueous S3->S4 S5 Validation IR & 1H-NMR S4->S5

Self-validating microscale synthesis workflow for diacetone mannose.

Step-by-Step Methodology
  • Initiation: Suspend 1.0 equivalent of D-(+)-mannose in an excess of anhydrous acetone. Add 0.03 equivalents of anhydrous FeCl₃[4].

    • Causality: Acetone serves as both the solvent and the reagent. Anhydrous conditions are critical because acetonide formation is an equilibrium reaction that produces water; ambient moisture will drive the equilibrium backward.

  • Reaction & In-Process Monitoring: Stir vigorously at room temperature. The reaction undergoes a solid-to-liquid transition; as the lipophilic bis-acetonide forms, the opaque suspension clears.

    • Validation Gate 1: Perform Thin-Layer Chromatography (TLC) using an EtOAc/Hexane gradient to confirm the complete disappearance of the baseline mannose spot.

  • Quenching: Quench the Lewis acid by adding 10% aqueous potassium carbonate (or similar mild base).

    • Causality: Immediate neutralization is required to prevent the hydrolysis of the newly formed, acid-labile acetonide groups during the aqueous workup.

  • Extraction: Extract the aqueous phase with dichloromethane (DCM). Pass the combined organic layers through a column of anhydrous sodium sulfate to remove residual water[4].

  • Isolation & Spectroscopic Validation: Evaporate the organic solvent to yield white crystals.

    • Validation Gate 2 (Thermal): The product must exhibit a sharp melting point of 121–122 °C[4].

    • Validation Gate 3 (Spectroscopic): IR spectroscopy must show the absence of a broad -OH stretch (3300 cm⁻¹) and the appearance of strong C-H aliphatic stretches (2950 cm⁻¹). ¹H NMR (CDCl₃, 200+ MHz) must display four distinct methyl singlets between 1.31 and 1.45 ppm, confirming the presence of two non-equivalent isopropylidene groups[4].

Strategic Applications in Drug Development

Diacetone mannose is not merely a protected sugar; it is a rigid, stereochemically rich scaffold utilized extensively in pharmaceutical development:

  • Chiral Auxiliaries & Hydroxylamines: The compound is reacted to form chiral hydroxylamines, which serve as critical intermediates in the asymmetric synthesis of hydroxyureas and other advanced pharmacophores[5].

  • Spiroacetal Synthesis: The rigid furanose core serves as a precursor for the synthesis of chiral dispiroacetals via intramolecular hydrogen abstraction. This structural motif is vital for synthesizing biologically active marine macrolides and complex antibiotics[6].

  • Nucleoside Analogs & API Cores: By leaving the anomeric (C1) position free and reactive, diacetone mannose allows for stereoselective glycosylation reactions. It is a foundational starting material in the total synthesis of the anti-angiogenic agent ovalicin and the sugar core of the antibiotic hikizimycin[2].

References
  • Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose") Source: Journal of Chemical Education (ACS) URL:[Link]

  • 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose (CID 7157188) Source: PubChem (NIH) URL:[Link]

  • Synthesis of Chiral Spiroacetals from Carbohydrates Source: Tetrahedron Letters (via ResearchGate) URL:[Link]

  • US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates Source: Google Patents URL

Sources

Foundational

Mechanism and Synthesis of Diacetone-α-D-Mannofuranose: A Technical Guide

Executive Summary Diacetone-α-D-mannofuranose (2,3:5,6-di-O-isopropylidene-α-D-mannofuranose) is a highly versatile chiral building block and protected carbohydrate intermediate. It is utilized extensively in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diacetone-α-D-mannofuranose (2,3:5,6-di-O-isopropylidene-α-D-mannofuranose) is a highly versatile chiral building block and protected carbohydrate intermediate. It is utilized extensively in pharmaceutical research, natural product synthesis, and the development of complex glycoconjugates[1][2]. The selective protection of D-mannose using acetone and an acid catalyst is a foundational technique in organic synthesis, demonstrating the elegant interplay between kinetic reactivity and thermodynamic control[3][4].

This technical whitepaper details the mechanistic pathways, thermodynamic drivers, and validated experimental protocols for synthesizing this critical intermediate.

Core Mechanistic Principles: The "Why" and "How"

The transformation of D-mannose into its diacetonide derivative is not merely a protection step; it is a cascade of tautomerization and selective acetalization driven by thermodynamic stability.

Tautomerization and Ring Dynamics

In its native state, D-mannose exists predominantly as a six-membered pyranose ring. However, in solution, it is in dynamic equilibrium with its five-membered furanose tautomer[4]. While the furanose form is a minor component at equilibrium, it is the reactive species in this synthesis.

Electrophilic Activation of Acetone

The reaction requires an acid catalyst (e.g., Lewis acids like FeCl3​ or Brønsted acids like H2​SO4​ or p−TsOH ) to proceed[3][5]. The catalyst protonates or coordinates with the carbonyl oxygen of acetone, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the sugar's hydroxyl groups.

Sequential Acetalization and Thermodynamic Trapping

The furanose form of D-mannose is uniquely pre-organized for this reaction. It features a cis-2,3-diol and a terminal 5,6-diol.

  • Kinetic Step: The primary alcohol at C6 is the least sterically hindered and attacks the activated acetone first, rapidly forming the 5,6-O-isopropylidene intermediate[6].

  • Thermodynamic Sink: The cis-2,3-diol subsequently attacks a second activated acetone molecule. The formation of these two five-membered 1,3-dioxolane rings drastically stabilizes the furanose configuration[4][7]. As the furanose form is consumed, Le Chatelier's principle drives the pyranose-furanose equilibrium forward, effectively "trapping" the entire sugar population in the diacetonide furanose state[4].

Hemiacetal Preservation

The anomeric C1 position remains an unprotected hemiacetal. Attempting to form a third acetonide ring would require bridging the C1 hydroxyl with another group, which is sterically prohibitive and would introduce severe ring strain[7]. Because the C1 position can still open to an aldehyde, diacetone-D-mannose retains its reducing properties, yielding a positive result in a Tollens' reagent test[4][7].

Mechanism A D-Mannose (Pyranose Form) B D-Mannose (Furanose Form) A->B Tautomerization (Equilibrium) C 5,6-O-Isopropylidene Intermediate B->C Acetone, H+ (Kinetic Attack) D 2,3:5,6-Di-O-isopropylidene- α-D-mannofuranose C->D Acetone, H+ (Thermodynamic Sink)

Mechanistic pathway of diacetone-D-mannose formation via thermodynamic furanose trapping.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols have been optimized for both microscale and macroscale applications. A critical causality in both protocols is the neutralization step : acetals are highly sensitive to acidic hydrolysis. Failing to neutralize the catalyst before solvent evaporation will result in the reversion of the product back to D-mannose[3].

Protocol A: Lewis Acid-Catalyzed Microscale Synthesis ( FeCl3​ )

This method is highly favored in modern laboratories due to its rapid reaction time, high efficiency, and the safety profile of Ferric Chloride[3].

  • Reaction Setup: In a reaction vial equipped with a magnetic stir vane and a reflux condenser, combine D-mannose, excess acetone (acting as both reactant and solvent), and a catalytic amount of anhydrous FeCl3​ (approx. 5 mg per 0.03 mmol of sugar)[3].

  • Acetalization: Reflux the mixture at ~56 °C in a sand bath for 30 minutes. Self-Validation: D-mannose is sparingly soluble in acetone, whereas the diacetonide product is highly soluble. The reaction is visually confirmed as complete when the solid suspension transitions into a clear, homogeneous solution[3].

  • Neutralization: Remove the apparatus from heat. Add 10% aqueous K2​CO3​ dropwise with vigorous stirring until the organic phase becomes clear and colorless[3]. This precipitates the iron catalyst and neutralizes the environment.

  • Extraction: Evaporate the excess acetone. Add dichloromethane (DCM) to the vial, stir vigorously, and allow the phases to separate. Extract the aqueous phase 2-3 times with fresh DCM[3].

  • Drying & Crystallization: Pass the combined organic extracts through a column of anhydrous Na2​SO4​ to remove residual water. Evaporate the DCM to yield the product as white crystals[3].

Protocol B: Brønsted Acid-Catalyzed Macroscale Synthesis ( H2​SO4​ or p−TsOH )

This protocol is the standard for industrial scaling and bulk intermediate preparation[1][2][5].

  • Reaction Setup: Suspend D-mannose in a large excess of acetone. Slowly add a catalytic amount of concentrated H2​SO4​ (or p−TsOH )[2][5].

  • Acetalization: Stir the mixture at room temperature for 4 to 5 hours (or reflux for 2 hours if using p−TsOH ). The suspension will gradually clear as the soluble product forms[2][5].

  • Neutralization: Carefully add solid NaHCO3​ or NaOH pellets to the stirring solution until the pH reaches 7.0[8].

  • Workup: Filter the mixture to remove the neutralized sulfate salts. Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude syrup from a non-polar solvent mixture (e.g., hexanes) to obtain pure crystals[1].

Workflow Step1 1. Reaction Setup (D-Mannose + Acetone + Catalyst) Step2 2. Acetalization (Reflux/Stir until solid dissolves) Step1->Step2 Step3 3. Neutralization (Add K2CO3 or NaHCO3 to prevent hydrolysis) Step2->Step3 Step4 4. Extraction (DCM or EtOAc / Water partition) Step3->Step4 Step5 5. Drying & Concentration (Anhydrous Na2SO4, Solvent Evaporation) Step4->Step5 Step6 6. Crystallization (Yields white crystals, mp 121-122 °C) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of diacetone-D-mannose.

Comparative Data Presentation

The choice of catalyst significantly impacts the reaction kinetics and operational temperature. The table below summarizes the quantitative parameters for the most common catalytic systems used in diacetone-D-mannose synthesis.

Catalyst SystemCatalyst TypeTypical Reaction TimeOperating TemperatureYield ProfileRef
Ferric Chloride ( FeCl3​ ) Lewis Acid30 - 45 minReflux (~56 °C)High (>85%)[3]
Sulfuric Acid ( H2​SO4​ ) Brønsted Acid4 - 5 hoursRoom TemperatureModerate to High[2]
Iodine ( I2​ ) Lewis Acid1 - 2 hoursRoom TemperatureHigh[3]
p-Toluenesulfonic Acid Brønsted Acid2 - 4 hoursReflux (~56 °C)High[5]

Analytical Characterization

Validating the synthesized 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose requires confirming the presence of the acetonide groups while ensuring the anomeric position remains unprotected.

  • Melting Point: Pure crystals exhibit a sharp melting point at 121-122 °C[3].

  • Chemical Reactivity (Tollens' Test): The product will yield a positive Tollens' test (silver mirror formation), confirming the presence of the reducing C1 hemiacetal[7].

  • Infrared (IR) Spectroscopy: A broad absorption band at ~3450 cm−1 confirms the free C1 hydroxyl group. Strong C-H stretches are visible at 2950-2900 cm−1 , and a characteristic acetonide C(CH3​)2​ bending mode appears at 1375 cm−1 [3].

  • 1H NMR Spectroscopy (200 MHz, CDCl3​ ): The spectrum is characterized by a distinct anomeric proton signal at δ 5.36 (s, 1H). The successful incorporation of two isopropylidene groups is verified by four distinct methyl singlets integrating to 3H each at δ 1.45, 1.44, 1.36, and 1.31[3].

Sources

Exploratory

Stereochemistry and Conformational Analysis of Diacetone Mannose: A Comprehensive Technical Guide

Executive Summary In the landscape of asymmetric synthesis and drug development, carbohydrate-derived chiral pool reagents are indispensable. 2,3:5,6-Di-O-isopropylidene-D-mannofuranose , commonly referred to as diaceton...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis and drug development, carbohydrate-derived chiral pool reagents are indispensable. 2,3:5,6-Di-O-isopropylidene-D-mannofuranose , commonly referred to as diacetone mannose (DAM) , is a premier chiral synthon. Unlike its glucose counterpart (diacetone glucose), which is protected at the C1 anomeric position, DAM features a free anomeric hydroxyl group. This structural nuance allows for highly stereoselective downstream functionalizations, making it a critical intermediate in the synthesis of iminosugars, rare therapeutic monosaccharides, and complex natural products like tagetitoxin [4].

This guide provides an in-depth analysis of the stereochemical architecture, conformational logic, and self-validating synthetic protocols required to master the preparation and application of diacetone mannose.

Stereochemical Architecture & Conformational Logic

The Pyranose-to-Furanose Thermodynamic Shift

In an aqueous environment, D-mannose exists predominantly in its six-membered pyranose form. However, under acidic acetonation conditions, the equilibrium is driven entirely toward the five-membered furanose tautomer [3].

The Causality of Ring Contraction: This shift is governed by thermodynamic pre-organization. The C2 and C3 hydroxyl groups of D-mannofuranose are locked in a cis relationship. This spatial arrangement is perfectly pre-organized to form an unstrained, five-membered 1,3-dioxolane ring when reacted with acetone. Concurrently, the primary C6 and secondary C5 hydroxyls form a second isopropylidene acetal. The pyranose form lacks this dual-diol geometric advantage, making the furanose bis-acetal the ultimate thermodynamic sink of the reaction.

Conformational Rigidity and Facial Bias

The formation of the two isopropylidene rings imposes severe geometric constraints on the furanose core:

  • The 2,3-O-isopropylidene ring forces the furanose ring into a rigid envelope (E) or twisted (T) conformation.

  • The bulky 5,6-O-isopropylidene group must rotate around the C4-C5 bond to minimize steric repulsion with the furanose substituents.

This rigid conformation creates a profound facial bias. When the free C1 anomeric center is subjected to nucleophilic attack (e.g., via Grignard additions or Wittig olefinations), incoming nucleophiles are sterically forced to approach from the less hindered face, resulting in exceptional diastereoselectivity [3].

The Anomeric Equilibrium

Because the C1 position remains unprotected, DAM exists as a lactol. In solution, it undergoes mutarotation, existing as an equilibrating mixture of α and β anomers. However, the α -anomer is heavily favored due to the stabilizing anomeric effect and the steric shielding provided by the adjacent 2,3-acetonide group [1].

ConformationalLogic Pyranose D-Mannose (Pyranose) Furanose D-Mannofuranose Intermediate Pyranose->Furanose Acid Catalysis CisDiol C2-C3 cis-Diol Pre-organization Furanose->CisDiol PrimaryDiol C5-C6 Diol High Reactivity Furanose->PrimaryDiol Acetonide1 2,3-O-isopropylidene Ring Formation CisDiol->Acetonide1 Acetone Acetonide2 5,6-O-isopropylidene Ring Formation PrimaryDiol->Acetonide2 Acetone DAM Diacetone Mannose (Twisted Conformation) Acetonide1->DAM Acetonide2->DAM

Thermodynamic pathway driving D-mannose to the furanose conformation.

Reaction Optimization & Quantitative Data

The classical synthesis of DAM relies on stirring D-mannose in acetone with an acid catalyst (e.g., FeCl3​ , H2​SO4​ , or p -Toluenesulfonic acid). Because acetalization releases water, the reaction is equilibrium-limited.

Causality of Scavenging and Sonication: To bypass this thermodynamic limitation, chemical water scavengers like 2,2-dimethoxypropane are utilized. They react with the liberated water to form methanol and acetone, pushing the equilibrium forward via Le Chatelier's principle. Furthermore, recent studies demonstrate that acoustic cavitation (ultrasound) significantly enhances mass transfer. Operating at lower temperatures (5°C) under sonication prevents the degradation of the acid-sensitive acetals while maximizing yield [2].

Table 1: Quantitative Optimization of DAM Synthesis via Sonication [2]
Temperature (°C)Time (min)Activation MethodYield (%)Mechanistic Causality / Observation
25 (RT)120Stirring~45-50Thermodynamic equilibrium limits yield without active water scavenging.
560Sonication~65Cavitation enhances mass transfer; lower temp prevents acetal degradation.
5 120 Sonication ~85 Optimal acoustic cavitation time for maximum conversion.
5150Sonication~70Prolonged sonication leads to localized overheating and partial hydrolysis.
25120Sonication< 50Higher bulk temperature combined with cavitation degrades the furanose core.

Self-Validating Experimental Protocol

The following protocol utilizes p -Toluenesulfonic acid (PTSA) as the catalyst and 2,2-dimethoxypropane as the thermodynamic driver. It is designed as a self-validating system to ensure high-fidelity results.

Step-by-Step Methodology
  • Suspension: In a flame-dried 2L round-bottom flask, suspend D-mannose (90.0 g, 500 mmol) in anhydrous acetone (1.0 L).

  • Scavenging Agent: Add 2,2-dimethoxypropane (125.0 g, 1.2 mol) to the suspension. Causality: This acts as the irreversible water scavenger.

  • Catalysis: Add anhydrous PTSA (19.0 g, 100 mmol). The suspension will gradually clear as the mannose is converted to the highly soluble DAM.

  • Reaction: Stir the mixture at room temperature (25°C) for exactly 2 hours.

  • Quench: Concentrate the mixture under reduced pressure (do not exceed 30°C to avoid degradation). Dilute the resulting syrup with dichloromethane (800 mL) and wash vigorously with saturated aqueous NaHCO3​ (2 x 400 mL) to neutralize the PTSA.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Recrystallize the crude white solid from a mixture of dichloromethane and hexane to yield pure DAM (approx. 121 g, 93% yield) [1][5].

Self-Validation Checkpoints

Do not proceed to downstream reactions without confirming the structural integrity of the product:

  • FT-IR Spectroscopy: The broad poly-OH stretch of D-mannose (~3300–3500 cm⁻¹) must disappear, replaced by a single, sharp OH stretch (~3450 cm⁻¹) corresponding to the free anomeric hydroxyl [1].

  • ¹H-NMR (CDCl₃, 200 MHz): The spectrum must show four distinct methyl singlets at δ 1.45, 1.44, 1.36, and 1.31 ppm, confirming the successful installation of both isopropylidene groups. The anomeric proton should appear as a singlet at δ 5.36 ppm (for the α -anomer) [1].

ProtocolWorkflow S1 Step 1: Suspension D-Mannose + Acetone S2 Step 2: Scavenging Add 2,2-Dimethoxypropane S1->S2 S3 Step 3: Catalysis Add PTSA (0.2 eq) S2->S3 S4 Step 4: Reaction Stir 2h at 25°C S3->S4 S5 Step 5: Quench Saturated NaHCO3 S4->S5 S6 Step 6: Isolation Extraction & Recrystallization S5->S6

Self-validating synthetic workflow for diacetone mannose.

References

  • Title : Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose") Source : Journal of Chemical Education URL :[Link]

  • Title : Synthesis of di-O-isopropylidene monosaccharides derivatives by sonication; influence of temperature and time reaction Source : International Journal of Multi-disciplinary Sciences / ResearchGate URL :[Link]

  • Title: Derivatives of 1,4-dideoxy-1,4-imino-D-mannitol and a process for their preparation Source: Tetrahedron / Google Patents URL
  • Title : Synthesis and Characterization of glycomonomer Acryloyl 2,3:5,6-di-O-isopropylidene-a-D-mannofuranoside Source : Jurnal Medical Aradean URL : [Link]

Foundational

An In-depth Technical Guide to the Solubility Profile of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose in Organic Solvents

Introduction 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly referred to as diaceton-alpha-D-mannofuranose, is a pivotal carbohydrate derivative in the field of organic synthesis and medicinal chemistry.[1] Its r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly referred to as diaceton-alpha-D-mannofuranose, is a pivotal carbohydrate derivative in the field of organic synthesis and medicinal chemistry.[1] Its rigid furanose structure, adorned with two isopropylidene (acetonide) protecting groups, makes it a valuable chiral building block for the synthesis of complex carbohydrates, glycosides, and natural products like ovalicin.[1][2] The efficiency of its use in synthesis, purification, and formulation is profoundly dependent on a thorough understanding of its solubility characteristics across a range of organic solvents.[1]

This technical guide provides a comprehensive analysis of the solubility profile of diaceton-alpha-D-mannofuranose. It consolidates qualitative solubility data, outlines a rigorous experimental protocol for quantitative determination, and explores the underlying physicochemical principles that govern its dissolution behavior. This document is intended to serve as a critical resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions in experimental design and process development.

Physicochemical Properties and Molecular Structure

Diaceton-alpha-D-mannofuranose is a white to off-white crystalline solid with a molecular weight of 260.28 g/mol and a melting point of approximately 125-126 °C.[2][3][4] Its molecular structure is key to its solubility. The molecule possesses two bulky, nonpolar isopropylidene groups which mask four of the hydroxyl groups of the original mannose sugar. This leaves a single free hydroxyl group, significantly reducing the molecule's overall polarity compared to its parent monosaccharide and diminishing its ability to form extensive hydrogen bond networks.

While sparingly soluble in water, its protected nature suggests enhanced solubility in organic solvents.[5] The presence of ether linkages from the acetonide groups and the single remaining hydroxyl group provide sites for polar interactions, such as dipole-dipole forces and limited hydrogen bonding. This amphipathic character—possessing both nonpolar (isopropylidene groups) and polar (hydroxyl and ether oxygens) regions—dictates its solubility across solvents of varying polarities.

Solubility Profile: A Qualitative Overview

Quantitative, publicly available solubility data (e.g., in g/100 mL) for diaceton-alpha-D-mannofuranose is not extensively documented in standard chemical literature. However, qualitative descriptions and data from chemical suppliers and synthesis papers provide a strong, consistent profile. The compound's solubility is generally governed by the "like dissolves like" principle, where solubility is favored in solvents with similar polarity.[6][7]

A summary of observed qualitative solubility is presented below. This data is synthesized from various chemical supplier datasheets and synthetic protocols, which describe solvents used for reaction and purification.

Solvent ClassSolvent ExampleObserved SolubilityPrimary Interaction
Polar Aprotic AcetoneVery Soluble[5][8]Dipole-Dipole
Dimethylformamide (DMF)Soluble[9]Dipole-Dipole
Dimethyl Sulfoxide (DMSO)Soluble[9]Dipole-Dipole
Ethyl Acetate (EtOAc)Soluble[9]Dipole-Dipole
Chlorinated Dichloromethane (DCM)Soluble[8][9]Dipole-Dipole, London Dispersion
Polar Protic Methanol (MeOH)Soluble[9]Hydrogen Bonding, Dipole-Dipole
EthanolSoluble[5]Hydrogen Bonding, Dipole-Dipole
Nonpolar HexaneSparingly Soluble / InsolubleLondon Dispersion
Petroleum EtherSparingly Soluble (used for recrystallization)[10]London Dispersion
Aqueous WaterSparingly Soluble[5]Hydrogen Bonding

Field Insights: The high solubility in acetone is expected, as the compound itself is an acetone adduct and shares structural similarities.[8] Its solubility in dichloromethane makes DCM an excellent choice for extraction from aqueous phases during workup procedures.[8] The use of petroleum ether for recrystallization indicates that while the compound is not highly soluble in this nonpolar solvent at room temperature, there is a sufficient temperature-solubility gradient to allow for effective purification.[10]

Theoretical Framework of Dissolution

The solubility of diaceton-alpha-D-mannofuranose is a direct consequence of the intermolecular forces between it (the solute) and the solvent molecules.

  • In Polar Aprotic Solvents (e.g., Acetone, DCM, DMSO): The primary driving force for dissolution is dipole-dipole interactions. The polar C-O bonds in the furanose ring, ether linkages, and the free hydroxyl group of the solute interact favorably with the dipoles of the solvent molecules.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can form hydrogen bonds with the single free hydroxyl group and the ether oxygens of the diaceton-alpha-D-mannofuranose molecule, leading to strong solute-solvent interactions and good solubility.[5]

  • In Nonpolar Solvents (e.g., Hexane): The energy required to break the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions is not sufficiently compensated by the weak van der Waals (London dispersion) forces formed between the nonpolar solvent and the solute. The polar portion of the solute molecule hinders its dissolution in a purely nonpolar environment.

The relationship between solute and solvent interactions is visualized in the diagram below.

cluster_solute Diaceton-alpha-D-mannofuranose cluster_solvents Organic Solvents Solute C12H20O6 (Amphipathic) Nonpolar Isopropylidene Groups (Nonpolar) MeOH Methanol (Polar Protic) Nonpolar->MeOH Mismatched Polarity (Unfavorable) Hexane Hexane (Nonpolar) Nonpolar->Hexane Weak Dispersion (Favorable) Polar Free -OH & Ether Linkages (Polar) DCM Dichloromethane (Polar Aprotic) Polar->DCM Strong Dipole-Dipole (Favorable) Polar->MeOH Strong H-Bonding (Very Favorable) Polar->Hexane Mismatched Polarity (Unfavorable)

Caption: Intermolecular forces governing solubility.

Standardized Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, the shake-flask method is the gold standard, valued for its reliability and direct measurement of thermodynamic equilibrium.[11][12][13]

Principle

An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium.[6] The resulting saturated solution is then separated from the undissolved solid and its concentration is determined analytically.[6][12]

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of diaceton-alpha-D-mannofuranose (e.g., 50-100 mg, ensuring some solid remains undissolved at equilibrium) into several 4 mL glass vials.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for an extended period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is achieved.[6][14] The time required may vary depending on the solvent and should be validated by ensuring concentration measurements do not change between later time points (e.g., 48 and 72 hours).[13]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the equilibrium temperature for at least 1 hour to allow for sedimentation of the excess solid.[11]

    • Carefully draw the supernatant (the clear, saturated solution) using a glass syringe.

    • Immediately filter the supernatant through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean, tared vial. This step is critical to remove any microscopic undissolved particles.[6]

  • Analysis (Gravimetric Method - for non-volatile solutes):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point until a constant weight of the dried solute is achieved.

    • Reweigh the vial to determine the mass of the dissolved solid.

    • Calculate the solubility in mg/mL or g/100 mL.

  • Analysis (Chromatographic Method - HPLC):

    • Prepare a series of standard solutions of diaceton-alpha-D-mannofuranose of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standards into an HPLC system and plotting the peak area against concentration.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve, accounting for the dilution factor.[6][12] This method is highly accurate and preferred for most research applications.

Experimental Workflow Diagram

prep 1. Preparation Add excess solid to known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature for 24-72 hours. prep->equil sep 3. Phase Separation Centrifuge or allow to settle. Filter supernatant with 0.22 µm filter. equil->sep quant 4. Quantification Analyze filtrate concentration via HPLC or Gravimetric analysis. sep->quant report 5. Reporting Express solubility as mg/mL or mol/L at the specified temperature. quant->report

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

Diaceton-alpha-D-mannofuranose exhibits a favorable solubility profile in a wide range of common polar organic solvents, including acetone, dichloromethane, methanol, and ethyl acetate. This behavior is dictated by its unique molecular structure, which combines nonpolar isopropylidene groups with polar hydroxyl and ether functionalities. Its limited solubility in nonpolar solvents like hexane and petroleum ether can be strategically exploited for purification by recrystallization. For researchers requiring precise solubility values for process optimization or biopharmaceutical studies, the standardized shake-flask method coupled with HPLC analysis is the recommended approach for generating reliable and reproducible data. A comprehensive understanding of these solubility characteristics is essential for unlocking the full potential of this versatile chiral building block in modern chemical synthesis.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • National Center for Biotechnology Information. (n.d.). 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. PubChem Compound Database. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • Guidechem. (n.d.). Diaceton-alpha-D-mannofuranose 14131-84-1 wiki.
  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Taylor & Francis Online. (2019, August 26). A review of methods for solubility determination in biopharmaceutical drug characterization.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Worldwide Life Sciences. (2026, March 10). 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose-.
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • Charonnat, J. A., & Steinberg, C. S. (n.d.). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose").
  • Canadian Science Publishing. (1969). 1,2:5,6-Di-O-isopropylidene-D-hexofuranoses and their 3-keto derivatives. Canadian Journal of Chemistry, 47.
  • Chem-Impex. (n.d.). 2,3,5,6-Di-O-isopropylidene-α-D-mannofuranose.
  • ACS Publications. (n.d.). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose").
  • TIB.eu. (n.d.). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene--D-mannofuranose ("Diacetone Mannose") (English).
  • PrepChem.com. (n.d.). Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose.

Sources

Exploratory

Introduction: The Role of Diaceton-alpha-D-mannofuranose in Modern Chemistry

An In-Depth Technical Guide to the Molecular Properties of Diaceton-alpha-D-mannofuranose This guide provides a detailed examination of the fundamental molecular properties of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranos...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Properties of Diaceton-alpha-D-mannofuranose

This guide provides a detailed examination of the fundamental molecular properties of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, a critical intermediate in synthetic and medicinal chemistry. We will delve into the core concepts of molecular weight and exact mass, their determination, and their significance for researchers, scientists, and drug development professionals.

Diaceton-alpha-D-mannofuranose (CAS No. 14131-84-1) is a protected derivative of D-mannose, a naturally occurring monosaccharide.[1] Its structure, featuring two isopropylidene (acetonide) groups, strategically blocks the hydroxyl groups at the C2-C3 and C5-C6 positions.[1][2] This protection is pivotal, rendering the molecule a stable, versatile building block in complex organic synthesis.[3][4] Researchers leverage this stability to perform selective chemical modifications on the remaining free hydroxyl group, making it an indispensable intermediate in the synthesis of complex carbohydrates, glycosides, and pharmacologically active molecules, including antiviral agents and the sugar cores of antibiotics like hikizimycin.[3][4][5]

Given its foundational role, an accurate understanding of its molecular characteristics is not merely academic; it is a prerequisite for reproducible and successful research and development. This guide will focus on two of the most fundamental of these characteristics: molecular weight and exact mass.

Distinguishing Molecular Weight from Exact Mass: A Foundational Perspective

In the realm of chemical analysis and synthesis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. Understanding this distinction is crucial for stoichiometric calculations in synthesis and for definitive structural confirmation in analysis.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of its isotopes on Earth. For instance, the atomic weight of carbon (12.011 amu) is a weighted average of its isotopes (¹²C, ¹³C, etc.). Molecular weight is the value used for routine laboratory work, such as calculating the mass of a substance needed for a reaction with a specific molarity. It is typically expressed in grams per mole ( g/mol ).[6]

  • Exact Mass: This is the mass calculated by summing the masses of the most abundant isotope of each element in the molecular formula (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This value represents the mass of a single, specific isotopic combination of the molecule. High-resolution mass spectrometry (HRMS) is capable of measuring the mass of individual ions with sufficient precision to determine their exact mass, allowing for the unambiguous determination of a molecule's elemental composition.[7] It is typically expressed in Daltons (Da).

For Diaceton-alpha-D-mannofuranose, with the molecular formula C₁₂H₂₀O₆, these two values are distinct and serve different, yet complementary, purposes.

Core Physicochemical Properties of Diaceton-alpha-D-mannofuranose

The precise molecular formula and the resulting mass values are cornerstones for the identification and use of this compound. The accepted values, supported by numerous chemical suppliers and databases, are summarized below.

PropertyValueUnitSource(s)
Molecular Formula C₁₂H₂₀O₆-[3][5][8]
Molecular Weight 260.28 g/mol [5][6]
Exact Mass 260.12598835Da[2][6][7]
Monoisotopic Mass 260.12598835Da[2][6][7]

The monoisotopic mass is identical to the exact mass, as it refers to the mass of the molecule calculated using the exact mass of the principal isotope of each element.[7]

Experimental Determination of Exact Mass: A Validating Workflow

The trustworthiness of a compound's identity in drug discovery and development hinges on robust analytical techniques. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a molecule by providing a highly accurate measurement of its exact mass.

The workflow described below is a self-validating system. The inclusion of a known internal standard (calibrant) and the comparison of the measured mass to the theoretical mass provide a high degree of confidence in the result. The sub-parts-per-million (ppm) mass accuracy achieved by modern instruments is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Protocol: Exact Mass Determination by Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Diaceton-alpha-D-mannofuranose powder.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetone, to create a 1 mg/mL stock solution.[5][9]

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a solvent system compatible with ESI, typically a mixture of water, methanol, or acetonitrile with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range using a well-characterized calibration solution (calibrant). This step is critical for ensuring high mass accuracy.

  • Sample Infusion and Ionization:

    • Infuse the working solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • As the solvent evaporates, ions of the analyte are formed. For Diaceton-alpha-D-mannofuranose, common adducts in positive ion mode include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺.

  • Mass Analysis (Time-of-Flight):

    • The generated ions are accelerated into the time-of-flight (TOF) analyzer.

    • The time it takes for an ion to travel the length of the flight tube is measured. This time is directly proportional to the square root of its mass-to-charge ratio (m/z). Lighter ions travel faster and arrive at the detector first.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum, ensuring sufficient signal intensity.

    • Identify the peak corresponding to the ion of interest (e.g., [M+H]⁺).

    • Compare the measured m/z value to the theoretical exact mass of the expected ion.

      • Theoretical Exact Mass of C₁₂H₂₀O₆: 260.12599 Da

      • Theoretical m/z for [C₁₂H₂₁O₆]⁺ ([M+H]⁺): 261.13326 Da

    • Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition. An error of < 5 ppm is typically required for publication and regulatory submissions.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental workflow for determining the exact mass of Diaceton-alpha-D-mannofuranose.

ExactMassWorkflow Figure 1. Workflow for Exact Mass Determination cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Interpretation SamplePrep 1. Prepare Analyte Solution (1-10 µg/mL in MeOH/H₂O) InstCal 2. Calibrate Mass Spectrometer (Using known standards) Infusion 3. Infuse Sample into ESI Source InstCal->Infusion Ionization 4. Generate Gaseous Ions (e.g., [M+H]⁺, [M+Na]⁺) Infusion->Ionization TOF 5. Separate Ions by m/z (Time-of-Flight Analyzer) Ionization->TOF Detection 6. Detect Ions & Record TOF TOF->Detection Spectrum 7. Generate Mass Spectrum Detection->Spectrum Analysis 8. Compare Measured m/z to Theoretical m/z Spectrum->Analysis Confirmation 9. Calculate Mass Error (< 5 ppm) & Confirm Formula (C₁₂H₂₀O₆) Analysis->Confirmation

Caption: Workflow for confirming the elemental composition of a small molecule.

Conclusion: Why Precision Matters

For researchers and drug developers, the distinction between molecular weight and exact mass is fundamental. Molecular weight (260.28 g/mol ) governs the macroscopic world of synthesis, ensuring that reactions are stoichiometrically sound.[8] In contrast, the exact mass (260.12598835 Da) is a microscopic property that provides an unassailable identity card for the molecule, confirming its elemental composition with a high degree of certainty.[2][6] The use of Diaceton-alpha-D-mannofuranose as a chiral intermediate in the synthesis of high-value, complex products demands this level of analytical rigor to ensure purity, identity, and, ultimately, the safety and efficacy of the final product.[4]

References

  • National Center for Biotechnology Information. (n.d.). 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. PubChem. Retrieved from [Link]

  • Worldwide Life Sciences. (2026, March 10). 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. Retrieved from [Link]

  • iChemical. (n.d.). diacetone D-mannose, CAS No. 14131-84-1. Retrieved from [Link]

  • ChemicalCell. (n.d.). Diaceton-Alpha-D-Mannofuranose CAS NO 14131-84-1. Retrieved from [Link]

Sources

Foundational

Thermodynamic Sinks and Kinetic Traps: Navigating Furanose-Pyranose Equilibria in D-Mannose Acetalation

Executive Summary D-Mannose presents one of the most mechanically fascinating structural dichotomies in carbohydrate chemistry. In aqueous solution, free D-mannose exists almost exclusively in its pyranose form (>99%).

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Mannose presents one of the most mechanically fascinating structural dichotomies in carbohydrate chemistry. In aqueous solution, free D-mannose exists almost exclusively in its pyranose form (>99%). However, upon acetalation with acetone under acidic conditions, the equilibrium shifts dramatically, yielding the furanose derivative—specifically, 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose—as the dominant thermodynamic product. This technical guide deconstructs the energetic drivers behind this ring-size contraction, providing researchers with the causal logic and self-validating protocols required to selectively synthesize either the kinetic pyranose or the thermodynamic furanose diacetonides.

The Energetic Drivers of Ring-Size Contraction

The preference for the furanose form during mannose acetalation is governed by the relief of steric strain. When mannose is locked in a pyranose chair conformation, the formation of a 2,3-O-isopropylidene ring forces the cis-diol into a nearly planar 5-membered dioxolane ring. This distortion introduces severe syn-pentane interactions between the axial methyl group of the acetonide and the pyranose ring protons 1.

Conversely, the furanose ring naturally projects both the 2,3-hydroxyls and the 5,6-hydroxyls into highly favorable geometries for acetalation. The resulting 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose features two unstrained, highly stable 5-membered rings. This massive drop in free energy acts as a "thermodynamic sink," driving the equilibrium from the pyranose form, through the acyclic aldehyde intermediate, and irreversibly into the furanose diacetonide.

Mechanistic Pathways of Acetalation

To achieve absolute regiochemical control, one must map the reaction coordinate. At low temperatures (e.g., 0 °C), the kinetically favored 4,6-O-acetonide forms first on the pyranose ring, eventually leading to the 2,3:4,6-diacetonide pyranose. However, under reversible conditions at elevated temperatures, the system equilibrates fully to the thermodynamically favored furanose form 2.

G ManP D-Mannopyranose (Dominant Free Sugar) OpenChain Acyclic Aldehyde (Transient) ManP->OpenChain Mutarotation (H+ catalyzed) KineticInt 4,6-O-Acetonide Pyranose (Kinetic Intermediate) ManP->KineticInt Acetone / H+ (Fast, 0°C) ManF D-Mannofuranose (Minor Free Sugar) OpenChain->ManF Mutarotation (H+ catalyzed) ThermoProd 2,3:5,6-Di-O-acetonide Furanose (Thermodynamic Sink) ManF->ThermoProd Acetone / H+ (Slow, RT) KineticInt->OpenChain Reversible at RT KineticProd 2,3:4,6-Di-O-acetonide Pyranose (Kinetic Trapped Product) KineticInt->KineticProd Acetone / H+ (Fast, 0°C)

Reaction coordinate of mannose acetalation showing kinetic vs. thermodynamic product distribution.

Experimental Methodologies: Self-Validating Systems

The following protocols leverage specific catalysts and thermal conditions to dictate the equilibrium state. Each step is designed with built-in analytical checkpoints.

Protocol A: Thermodynamic Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose

Objective: Drive the equilibrium completely to the furanose sink. Causality: Using excess acetone as both solvent and reagent, combined with a Brønsted acid (H₂SO₄) or mild Lewis acid (I₂) at room temperature, allows continuous reversible transacetalation until the lowest-energy structural state is reached.

Step-by-Step Methodology:

  • Initiation: Suspend 10.0 g of D-mannose in 200 mL of anhydrous acetone. (Note: Free mannose is entirely insoluble in acetone, providing a visual baseline).

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ (or 1.0 g of I₂) dropwise.

  • Equilibration: Stir at 25 °C for 4 hours.

    • Self-Validation Check: The reaction is complete when the suspension transitions into a completely clear, pale solution. This phase change visually confirms the conversion of the highly polar free sugar into the lipophilic diacetonide.

  • Quenching: Neutralize the acid by adding 5.0 g of solid Na₂CO₃ (or quench I₂ with saturated Na₂S₂O₃) and stir for 30 minutes to prevent degradation during concentration.

  • Isolation: Filter the solids and concentrate the filtrate under reduced pressure. Dissolve the resulting syrup in dichloromethane, wash with water, dry over MgSO₄, and evaporate.

  • Analytical Validation: ¹H NMR (CDCl₃) will confirm the furanose structure via the anomeric proton (H-1). It appears as a highly characteristic narrow doublet at ~5.38 ppm (J ≈ 0–2 Hz) due to the nearly 90° dihedral angle in the strained bicyclic furanose-dioxolane system 3.

Protocol B: Kinetic Trapping of the Pyranose Form

Objective: Trap the 2,3:4,6-di-O-isopropylidene-α-D-mannopyranose before thermodynamic equilibration occurs. Causality: Direct acetalation of free mannose at low temperatures is inefficient due to competing mutarotation. To enforce kinetic control, the anomeric center must first be locked (e.g., via an allyl glycoside) to prevent ring opening 2. Furthermore, using 2,2-dimethoxypropane (DMP) instead of acetone prevents the generation of water, suppressing reversibility.

Step-by-Step Methodology:

  • Anomeric Locking: React D-mannose with allyl alcohol and catalytic pTsOH at 85 °C for 2 hours. Concentrate to yield allyl α-D-mannopyranoside.

  • Kinetic Acetalation: Dissolve the allyl mannoside in anhydrous DMF and cool strictly to 0 °C.

  • Reagent Addition: Add 6.5 equivalents of 2,2-dimethoxypropane followed by 0.1 equivalents of pTsOH.

  • Reaction: Stir at 0 °C for 2 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) will show the rapid appearance of a non-polar spot (Rf ~ 0.6) corresponding to the kinetic diacetonide.

  • Quenching: Quench with triethylamine (to strictly prevent acid-catalyzed rearrangement during workup) and concentrate.

  • Analytical Validation: ¹H NMR will show the intact pyranose ring, with the anomeric proton appearing around 4.85 ppm with coupling constants characteristic of the pyranose chair (J₁,₂ ~ 1.7 Hz).

Quantitative Data Summary

The following table summarizes the critical divergent parameters between the kinetic and thermodynamic pathways, serving as a quick-reference guide for synthetic planning.

ParameterKinetic PathwayThermodynamic Pathway
Dominant Ring Form PyranoseFuranose
Product Substitution 2,3:4,6-Di-O-isopropylidene2,3:5,6-Di-O-isopropylidene
Optimal Temperature 0 °C25 °C (Room Temp)
Reagent / Catalyst 2,2-Dimethoxypropane / pTsOHAcetone / H₂SO₄ or I₂
Anomeric Pre-requisite Locked (e.g., Allyl glycoside)Free (Unprotected OH)
¹H NMR (H-1 Shift) ~4.85 ppm (Pyranose chair)~5.38 ppm (Narrow doublet)
Thermodynamic Driver Rapid formation of 6-membered dioxaneRelief of syn-pentane strain

References

  • Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis Source: PMC (National Institutes of Health) URL:[Link]

  • Cu(I)-CATALYZED FORMATION OF D-MANNOFURANOSYL 1,4-DISUBSTITUTED 1,2,3-TRIAZOLECARBOHYBRIDS Source: LOCKSS URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of Diacetone-α-D-mannofuranose

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The protection of carbohydrates is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The protection of carbohydrates is a cornerstone of synthetic organic chemistry, enabling the selective manipulation of hydroxyl groups during complex natural product synthesis and drug development. 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (commonly referred to as diacetone mannose) is a highly versatile, stereochemically rich chiral building block.

The Causality of Substrate Reactivity

A critical question in carbohydrate chemistry is why D-mannose undergoes this di-acetalization so much more rapidly and efficiently than D-glucose[1]. The answer lies in the thermodynamic pre-organization of the sugar. In solution, D-mannose equilibrates to its furanose tautomer, which possesses cis-oriented diols at both the C2–C3 and C5–C6 positions. These cis-diols are perfectly aligned to react with acetone, forming two highly stable, five-membered 1,3-dioxolane rings. The thermodynamic stability of this bis-acetonide acts as a sink, driving the equilibrium entirely toward the furanose form.

Catalyst Selection: The Shift to Molecular Iodine

Historically, this transformation utilized harsh mineral acids (e.g., H2​SO4​ ) or strong Lewis acids (e.g., ZnCl2​ ), which often led to substrate charring, anomerization, and tedious workups. The modern standard protocol employs molecular iodine ( I2​ ) as a mild, highly efficient catalyst[2]. Iodine acts as a soft Lewis acid, activating the carbonyl group of acetone without degrading the sensitive carbohydrate scaffold[2]. While other protocols have successfully utilized ferric chloride for microscale teaching applications[1], iodine remains the favored catalyst in professional drug development due to the operational simplicity of its reductive quench.

A Self-Validating Experimental System

This protocol is engineered to be a self-validating system, providing the chemist with immediate, visual feedback at critical workflow junctions:

  • Visual Kinetics: The starting material (D-mannose) is sparingly soluble in acetone, while the diacetone product is highly soluble[1]. The reaction's progress is visually validated; the mixture transitions from a cloudy, heterogeneous suspension to a clear, homogenous solution upon completion[1].

  • Chemical Quenching: The addition of sodium thiosulfate provides immediate visual feedback (decolorization from deep brown to colorless), confirming the complete reduction of the iodine catalyst and the cessation of the reaction.

Quantitative Data & Reaction Parameters

The following table summarizes the standard stoichiometric parameters and expected physical data for the synthesis.

ParameterValue / Specification
Substrate D-(+)-Mannose (1.0 equiv)
Reagent / Solvent Anhydrous Acetone (~15 volumes)
Catalyst Molecular Iodine ( I2​ ) (0.05 - 0.10 equiv)
Reaction Temperature 20 - 25 °C (Room Temperature)
Reaction Time 45 - 90 minutes
Quenching Agents Na2​S2​O3​ (aq. sat.), NaHCO3​ (aq. sat.)
Extraction Solvent Dichloromethane (DCM) or Ethyl Acetate
Expected Yield 85 - 95%
Product Appearance White crystalline solid[1]
Melting Point 121 - 122 °C[1]
TLC Rf​ Value ~0.50 (Hexane:EtOAc 1:1, visualized with PMA)

Step-by-Step Protocol

Phase 1: Reaction Setup and Initiation
  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add D-(+)-mannose (1.0 equiv).

  • Solvent Addition: Suspend the sugar in anhydrous acetone (approximately 15 mL per gram of mannose).

    • Causality: Acetone serves as both the solvent and the acetalization reagent. Anhydrous conditions are critical to drive the equilibrium forward, as water is a byproduct of the acetalization reaction.

  • Catalysis: Add molecular iodine ( I2​ , 0.05 equivalents). The solution will immediately turn a deep brown color.

Phase 2: Monitoring (The Self-Validating Step)
  • Stirring: Stir the heterogeneous mixture vigorously at room temperature.

  • Validation: Monitor the reaction visually. As the reaction progresses, the solid mannose will dissolve into the solvent. The reaction is deemed complete when the mixture becomes a clear, homogeneous brown solution (typically 45–90 minutes)[1]. Confirm completion via TLC.

Phase 3: Quenching and Neutralization
  • Reductive Quench: Once complete, add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) dropwise to the stirring mixture until the brown color completely disappears.

    • Causality: Thiosulfate rapidly reduces the active I2​ to inactive iodide ( I− ), neutralizing the Lewis acidity and instantly halting the reaction.

  • Neutralization: Add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous phase is slightly basic (pH ~8).

    • Causality: Acetal protecting groups are highly sensitive to acidic hydrolysis. Neutralizing the mixture prevents the reversion of the product back to D-mannose during the subsequent aqueous workup.

Phase 4: Extraction and Crystallization
  • Concentration: Concentrate the mixture in vacuo to remove the majority of the excess acetone.

    • Causality: Removing acetone prevents it from acting as a miscible co-solvent that would pull the hydrophobic product into the aqueous layer during extraction.

  • Extraction: Dilute the residue with dichloromethane (DCM) and water. Separate the layers and extract the aqueous phase twice more with DCM[1].

  • Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude syrup[1].

  • Crystallization: Dissolve the crude syrup in a minimum amount of warm DCM, then add hexanes dropwise until the solution becomes slightly turbid. Cool the mixture to 4 °C to induce crystallization. Filter the resulting white crystals and wash with cold hexanes[1].

Process Visualization

SynthesisWorkflow Mannose D-(+)-Mannose + Acetone (Heterogeneous Suspension) Catalyst Addition of I2 Catalyst (Mild Lewis Acid) Mannose->Catalyst Reaction Acetalization at 25°C (Visual Cue: Solid Dissolves) Catalyst->Reaction Stir 45-90 min Quench Na2S2O3 / NaHCO3 Quench (Visual Cue: Decolorization) Reaction->Quench Complete dissolution Extraction Liquid-Liquid Extraction (DCM / Aqueous) Quench->Extraction Halts reaction Crystallization Evaporation & Crystallization (Hexane Trituration) Extraction->Crystallization Organic phase Product Diacetone-α-D-mannofuranose (Pure White Crystals) Crystallization->Product High purity

Workflow for the iodine-catalyzed synthesis of diacetone-α-D-mannofuranose.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose in Modern Carbohydrate Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, commonly referred to as diacetone mannose, stands as a cornerstone chiral building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, commonly referred to as diacetone mannose, stands as a cornerstone chiral building block in synthetic carbohydrate chemistry. Its rigid furanose scaffold, adorned with two isopropylidene (acetonide) protecting groups, masks four of the five hydroxyl groups of D-mannose, leaving the anomeric C1-hydroxyl group accessible for strategic manipulation. This unique structural arrangement makes it an exceptionally versatile intermediate for the synthesis of rare sugars, complex oligosaccharides, natural products, and pharmacologically active molecules.[1][2] This guide provides an in-depth exploration of its synthesis, characterization, and core applications, complete with field-proven protocols and the causal logic behind key experimental steps.

Introduction: The Strategic Advantage of Diacetone Mannose

In the intricate landscape of organic synthesis, the selective modification of polyhydroxylated molecules like carbohydrates presents a significant challenge.[3][4] Diacetone mannose elegantly circumvents this issue by offering a pre-protected, conformationally constrained scaffold.

Key Structural Features & Synthetic Utility:

  • Selective Protection: The acetalization of D-mannose yields the 2,3:5,6-di-O-isopropylidene derivative, leaving the anomeric hydroxyl as the primary site for reaction.[2][5] This obviates the need for a multi-step protection-deprotection sequence.

  • Chiral Template: The inherent, fixed chirality of the molecule serves as a powerful tool for inducing stereoselectivity in a wide array of chemical transformations, making it an invaluable synthon from the chiral pool.[2]

  • Versatile Intermediate: It serves as a key starting material in the synthesis of biologically significant compounds, including enzyme inhibitors and the sugar core of antibiotics like hikizimycin.[6]

Below is a logical workflow illustrating the central role of diacetone mannose in synthetic pathways.

G cluster_products Synthetic Targets D_Mannose D-(+)-Mannose Diacetone_Mannose Diacetone-α-D-mannofuranose D_Mannose->Diacetone_Mannose Acetonation Selective_Deprotection Selective Deprotection Diacetone_Mannose->Selective_Deprotection Anomeric_Modification Anomeric Center Modification (C1) Diacetone_Mannose->Anomeric_Modification Core_Modification Core Scaffold Modification Selective_Deprotection->Core_Modification Glycomimetics Glycomimetics Anomeric_Modification->Glycomimetics Enzyme_Inhibitors Enzyme Inhibitors Anomeric_Modification->Enzyme_Inhibitors Rare_Sugars Rare Sugars Core_Modification->Rare_Sugars Natural_Products Natural Products Core_Modification->Natural_Products

Caption: Synthetic utility of Diacetone Mannose.

Synthesis and Characterization

The preparation of diacetone mannose is a classic and efficient transformation in carbohydrate chemistry. The reaction proceeds significantly faster for D-mannose compared to other sugars like D-glucose due to the favorable cis-relationship of the C2 and C3 hydroxyl groups, which facilitates the formation of the 2,3-O-isopropylidene ring.[7]

Protocol 1: Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose

This protocol is adapted from a validated microscale procedure, which is efficient and safe.[7][8]

Rationale: D-mannose is reacted with an excess of acetone, which acts as both reactant and solvent. A Lewis acid catalyst, such as ferric chloride or antimony pentachloride, facilitates the formation of the two isopropylidene ketals.[7][9] The reaction is driven to completion by refluxing. A mild base is then used to neutralize the catalyst and quench the reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-(+)-mannose (5.0 g) in acetone (40 mL).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., 45 mg of antimony pentachloride or a spatula tip of anhydrous ferric chloride).[9]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The D-mannose is sparingly soluble, but the product is very soluble in acetone; the reaction is near completion when all solid material has dissolved (typically 30-60 minutes).[7]

  • Quenching & Neutralization: After cooling the solution to room temperature, add 10% aqueous potassium carbonate dropwise with stirring. The purpose of this step is to neutralize the acid catalyst. The organic phase should become clear and colorless.

  • Work-up: Remove the bulk of the acetone via rotary evaporation. Add dichloromethane (25 mL) to the remaining residue and stir vigorously. Transfer the mixture to a separatory funnel.

  • Extraction: Remove the aqueous phase. Wash the organic layer with two additional portions of water (15 mL each) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the resulting white solid from petroleum ether or a hexane/ethyl acetate mixture to obtain pure 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose as white crystals.[9]

Data Presentation: Physicochemical and Spectroscopic Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₂₀O₆[1][10]
Molecular Weight 260.28 g/mol [1][10]
Appearance White to off-white crystalline powder[1]
Melting Point 121-126 °C[7]
Optical Rotation [α]D²⁰ +22° to +26° (c=1 in acetone)[1]
CAS Number 14131-84-1[10][11]
¹H NMR (CDCl₃, 200 MHz) δ 5.36 (1H, s), 4.79 (1H, dd), 4.59 (1H, d), 4.39 (1H, ddd), 4.16 (1H, dd), 4.05 (2H, m), 3.40 (1H, br s), 1.45 (3H, s), 1.44 (3H, s), 1.36 (3H, s), 1.31 (3H, s)[7]

Core Applications and Protocols

Application 1: Synthesis of Glycosyl Phosphates and Their Analogs

The free anomeric hydroxyl of diacetone mannose is a nucleophilic handle for the introduction of various functionalities, including phosphates. Glycosyl phosphates are key biological intermediates, and their thio- and seleno-analogs are valuable tools for studying enzymatic mechanisms.

Protocol 2: Model Synthesis of a Mannofuranosyl Phosphoramidofluoridothioate

This protocol demonstrates the phosphitylation of the anomeric center, followed by conversion to a thioate derivative.[12]

Rationale: The C1-hydroxyl group of diacetone mannose reacts with a phosphitylating agent. The resulting P(III) intermediate is then oxidized with elemental sulfur to the more stable P(V) thionoester. This sequence provides a controlled method for creating complex phosphorus-linked sugar derivatives.[12]

Step-by-Step Methodology:

  • Phosphitylation: In an inert atmosphere, dissolve 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (1 equiv.) and a phosphitylating reagent like O,O-di-(4-nitrophenyl)-N,N-diisopropylphosphoroamidite (1 equiv.) in anhydrous acetonitrile.[12]

  • Activation: Add a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction at the anomeric center, yielding the P(III) ester intermediate.[12] Monitor the reaction by TLC.

  • Fluorination (Optional): The intermediate can be converted to a fluorophosphoroamidite by subsequent reaction steps if desired.[12]

  • Oxidation to Thionoester: Add elemental sulfur (excess) to the reaction mixture and stir until the P(III) intermediate is fully consumed. This step oxidizes the phosphorus center to create the thionoester.

  • Work-up and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to isolate the target phosphoramidofluoridothioate.

Application 2: Synthesis of Rare Sugars via Stereoselective Reduction

The rigid conformation of the diacetone mannose scaffold allows for highly predictable, stereocontrolled reactions. While direct acetonation of D-mannose does not yield the 1,2:5,6-di-O-isopropylidene isomer, the 2,3:5,6-di-O-isopropylidene derivative is a key precursor for other transformations. The principle of stereospecific reduction is fundamental in carbohydrate chemistry for accessing rare sugars.[2][13] For example, the reduction of a 3-keto derivative of a related diacetone hexose with sodium borohydride predictably yields a specific stereoisomer due to steric hindrance from the isopropylidene groups.[2][13]

G start Protected Sugar (e.g., Diacetone Altrose) step1 Oxidation (e.g., at C3) start->step1 intermediate 3-Keto Intermediate step1->intermediate step2 Stereospecific Reduction (NaBH4) intermediate->step2 end Diacetone Mannose step2->end

Caption: Pathway to Diacetone Mannose via reduction.

Application 3: Precursor for Chiral Building Blocks like L-Glyceraldehyde

Diacetone mannose can be transformed into smaller, highly valuable chiral molecules. A key example is the synthesis of L-glyceraldehyde, a crucial C3 synthon.[14]

Protocol 3: Oxidative Cleavage to a Chiral Aldehyde (General Principle)

Rationale: This process involves the selective deprotection of the 5,6-isopropylidene group to unmask the C5-C6 diol. This vicinal diol can then be cleaved with an oxidizing agent like sodium periodate (NaIO₄) to yield a C5 aldehyde. Subsequent transformations would lead to L-glyceraldehyde.

Step-by-Step Methodology:

  • Selective Deprotection: Dissolve diacetone mannose (1 equiv.) in a solution of 60-80% aqueous acetic acid. Heat the mixture gently (e.g., 40-50 °C) and monitor by TLC. The 5,6-isopropylidene group is more acid-labile than the 2,3-group, allowing for its selective removal.[15]

  • Work-up: Once the starting material is consumed, cool the reaction and remove the acetic acid and water by co-evaporation with toluene under reduced pressure. Purify via column chromatography to isolate 2,3-O-isopropylidene-α-D-mannofuranose.

  • Oxidative Cleavage: Dissolve the resulting diol in a mixture of an organic solvent (like THF or methanol) and water. Cool the solution in an ice bath.

  • Periodate Addition: Add a solution of sodium periodate (NaIO₄, ~1.1 equivalents) in water dropwise. The periodate will selectively cleave the C-C bond of the vicinal diol.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion (typically < 1 hour), quench any excess periodate by adding a few drops of ethylene glycol.

  • Extraction and Isolation: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the resulting chiral aldehyde as required for the next synthetic step.

Strategic Deprotection

The ultimate utility of diacetone mannose often requires the removal of the isopropylidene groups to reveal the free sugar. As mentioned, the differential lability of the two acetonide groups can be exploited for selective synthesis.[15]

G A Diacetone-α-D-mannofuranose (2,3:5,6-Protected) B 2,3-O-Isopropylidene- α-D-mannofuranose A->B Mild Acidic Hydrolvsis (e.g., aq. AcOH) C D-Mannose B->C Stronger Acidic Hydrolvsis (e.g., aq. TFA)

Caption: Stepwise deprotection of Diacetone Mannose.

Conclusion

2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose is more than just a protected sugar; it is a strategic tool for chemists aiming to construct complex molecular architectures with high stereochemical control. Its predictable reactivity, commercial availability, and straightforward synthesis make it an indispensable starting material in academic research and pharmaceutical development. The protocols and principles outlined in this guide serve as a robust foundation for its effective implementation in the laboratory.

References

  • Bell, V. L., et al. (1993). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education. [Link]

  • American Chemical Society Publications. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education. [Link]

  • PrepChem. Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. [Link]

  • PubChem. 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. [Link]

  • Guchhait, G., & Misra, A. K. (2018). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. RSC Advances. [Link]

  • ResearchGate. Model synthesis of 2,3:5,6-di-O-isopropylidene- S-α-D-mannofuranosyl derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. PubMed Central. [Link]

  • Slessor, K. N., & Tracey, A. S. (1969). 1,2:5,6-Di-O-isopropylidene-D-hexofuranoses and their 3-keto derivatives. Canadian Journal of Chemistry. [Link]

  • Brown, A. R., et al. (2013). Enantioselective Synthesis of Biphenols from 1,4-Diketones by Traceless Central-to-Axial Chirality Exchange. PubMed Central. [Link]

  • National Center for Biotechnology Information. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. PubMed Central. [Link]

  • Al-Houssein, L., et al. (2022). L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling. PubMed Central. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

Sources

Method

Diaceton-alpha-D-mannofuranose: A Versatile Chiral Precursor for the Synthesis of Active Pharmaceutical Ingredients (APIs)

An Application Note and Protocol Guide for Researchers and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the synthetic utility of 2,3:5,6-di-O-isopropylidene-α-D-mannofu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diaceton-alpha-D-mannofuranose or diacetone mannose. As a readily accessible and stereochemically rich chiral building block, this protected mannose derivative is a valuable precursor for the synthesis of a diverse range of complex bioactive molecules and Active Pharmaceutical Ingredients (APIs).[1][2] This document details its application in the synthesis of natural products with therapeutic potential and key intermediates for antiviral and antibacterial agents. We present detailed, field-proven protocols for key transformations, explain the causality behind experimental choices, and provide visual workflows to guide researchers in leveraging this versatile starting material for drug discovery and development.

Introduction: The Strategic Advantage of Diaceton-alpha-D-mannofuranose

Diaceton-alpha-D-mannofuranose is a derivative of D-mannose where the hydroxyl groups at positions 2,3 and 5,6 are protected as isopropylidene ketals. This protection strategy leaves the anomeric hydroxyl group at the C-1 position available for reaction, making it a valuable starting point for various synthetic transformations.[1][2] The furanose ring conformation and the defined stereochemistry of the mannose backbone provide a rigid and predictable scaffold for asymmetric synthesis.[3]

A key feature that underpins the utility of diaceton-alpha-D-mannofuranose is the differential lability of the two isopropylidene groups. The 5,6-O-isopropylidene group is more susceptible to acidic hydrolysis than the 2,3-O-isopropylidene group. This allows for selective deprotection and subsequent modification at the C-5 and C-6 positions, a critical step in chain elongation and functionalization.

This guide will focus on the practical application of diaceton-alpha-D-mannofuranose in the synthesis of three distinct classes of molecules with therapeutic relevance:

  • Ovalicin: A potent anti-angiogenesis agent.

  • The Hikosamine Core of Hikizimycin: A complex nucleoside antibiotic.

  • L-glycero-D-manno-heptose Derivatives: Key components of bacterial lipopolysaccharides and targets for antibacterial therapies.

Synthesis of Ovalicin: A Potent Anti-Angiogenesis Agent

Ovalicin is a natural product that has garnered significant interest for its potent anti-angiogenic properties, making it a promising candidate for cancer therapy.[2][4] The total synthesis of ovalicin can be achieved from diaceton-alpha-D-mannofuranose, which serves as the chiral pool for establishing the stereocenters of a key epoxyketone intermediate.[2][4]

Synthetic Strategy Overview

The synthesis commences with the selective deprotection of the 5,6-O-isopropylidene group of a diaceton-alpha-D-mannofuranose derivative, followed by a series of transformations to construct a diene system. A crucial ring-closing metathesis (RCM) reaction is then employed to form the cyclohexene ring of the ovalicin core. Subsequent functional group manipulations lead to the target epoxyketone intermediate.

Ovalicin_Synthesis_Workflow A Diaceton-alpha-D- mannofuranose Derivative B Selective Deprotection & Derivatization A->B Mild Acid C Diene Intermediate B->C Olefination D Ring-Closing Metathesis (RCM) C->D Grubbs' Catalyst E Cyclohexene Intermediate D->E F Functional Group Manipulation E->F Epoxidation, Oxidation G Epoxyketone Intermediate (Ovalicin Core) F->G

Caption: Synthetic workflow for the Ovalicin core.

Experimental Protocol: Key Steps in Ovalicin Synthesis

The following protocol outlines the synthesis of a key intermediate for Ovalicin, starting from a readily prepared derivative of diaceton-alpha-D-mannofuranose.

Step 1: Selective Deprotection and Diol Formation

This step selectively removes the more acid-labile 5,6-O-isopropylidene group.

  • Materials: 3-O-Benzyl-2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, 70% aqueous acetic acid, sodium bicarbonate, ethyl acetate.

  • Procedure:

    • Dissolve the starting material in 70% aqueous acetic acid.

    • Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully neutralize the reaction mixture with solid sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the diol, which can often be used in the next step without further purification.

Causality behind Experimental Choices: The use of aqueous acetic acid provides mild acidic conditions that favor the selective cleavage of the 5,6-isopropylidene group over the more stable 2,3-acetal. The furanose structure contributes to the rigidity that aids in this selective reaction.

Step 2: Oxidative Cleavage and Aldehyde Formation

The diol is cleaved to form a key aldehyde intermediate.

  • Materials: Diol from Step 1, sodium periodate (NaIO₄), dichloromethane (DCM), water.

  • Procedure:

    • Dissolve the diol in a mixture of DCM and water.

    • Cool the solution to 0 °C and add sodium periodate portion-wise.

    • Stir the reaction vigorously at 0 °C to room temperature, monitoring by TLC.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude aldehyde.

Causality behind Experimental Choices: Sodium periodate is a classic and efficient reagent for the oxidative cleavage of 1,2-diols to form two carbonyl compounds, in this case, an aldehyde and formaldehyde.

Step 3: Wittig Olefination to Form the Diene

The aldehyde is converted to a terminal alkene, completing the diene system required for RCM.

  • Materials: Aldehyde from Step 2, methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add n-BuLi dropwise to generate the ylide (a deep red solution).

    • Cool the ylide solution to -78 °C and add a solution of the aldehyde in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, dry, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the diene.

Causality behind Experimental Choices: The Wittig reaction is a robust method for converting aldehydes and ketones into alkenes.[5][6] The use of a non-stabilized ylide, such as the one generated from methyltriphenylphosphonium bromide, typically favors the formation of the desired terminal alkene.

Step Reaction Starting Material Key Reagents Typical Yield
1Selective Deprotection3-O-Benzyl-diacetone mannose70% aq. AcOH>90%
2Oxidative CleavageDiol from Step 1NaIO₄~85-95%
3Wittig OlefinationAldehyde from Step 2CH₃PPh₃Br, n-BuLi~70-85%
4Ring-Closing MetathesisDiene from Step 3Grubbs' Catalyst~80-90%

Table 1: Summary of key reaction steps and typical yields in the synthesis of the Ovalicin core.

Synthesis of the Hikosamine Core of Hikizimycin

Hikizimycin is a complex nucleoside antibiotic with potent anthelmintic properties. Its intricate structure, featuring an eleven-carbon sugar core (hikosamine), presents a formidable synthetic challenge.[1][7] Diaceton-alpha-D-mannofuranose provides a chiral starting point for the synthesis of a key fragment of this higher-order sugar.

Synthetic Strategy Overview

The synthesis of the hikosamine core involves the construction of two main fragments that are subsequently coupled. Diaceton-alpha-D-mannofuranose is the precursor for the "right-half" of the molecule, which is a C6-aldehyde. This aldehyde is then coupled with a "left-half" fragment using a Nozaki-Hiyama-Kishi (NHK) reaction.

Hikizimycin_Core_Synthesis A Diaceton-alpha-D- mannofuranose B Chain Extension & Functionalization A->B Multi-step C "Right-Half" Aldehyde B->C E Nozaki-Hiyama-Kishi (NHK) Coupling C->E CrCl₂/NiCl₂ D "Left-Half" Fragment (e.g., vinyl iodide) D->E F Coupled Intermediate E->F G Further Elaboration F->G Dihydroxylation, Protection/Deprotection H Hikosamine Core G->H

Caption: Synthetic workflow for the Hikosamine core.

Experimental Protocol: Preparation of the "Right-Half" Aldehyde

This protocol describes the initial steps to convert diaceton-alpha-D-mannofuranose into a key aldehyde intermediate.

Step 1: Selective Deprotection and Diol Formation

  • This step is analogous to Step 1 in the Ovalicin synthesis, employing mild acidic conditions to selectively remove the 5,6-O-isopropylidene group.

Step 2: Oxidative Cleavage to the Aldehyde

  • This step is also analogous to Step 2 in the Ovalicin synthesis, using sodium periodate to cleave the diol and generate the desired aldehyde.

Causality behind Experimental Choices: The selective deprotection and oxidative cleavage are fundamental and reliable transformations in carbohydrate chemistry, providing a straightforward route to shorten the carbon chain at a specific position while retaining the stereochemistry of the core.

Synthesis of L-glycero-D-manno-heptose Derivatives

L-glycero-D-manno-heptose is a higher-order sugar that is a key component of the inner core of lipopolysaccharides (LPS) in Gram-negative bacteria.[8][9] As such, synthetic derivatives of this heptose are valuable tools for studying bacterial pathogenesis and for the development of novel antibacterial agents and vaccines. Diaceton-alpha-D-mannofuranose can be used as a starting material for the synthesis of these complex sugars through chain-elongation strategies.

Synthetic Strategy Overview

A common strategy for synthesizing L-glycero-D-manno-heptose derivatives involves a one-carbon chain extension at the C-6 position of a suitably protected mannose derivative. This is typically achieved by converting the C-6 hydroxyl group into an aldehyde, followed by reaction with a one-carbon nucleophile, such as a Grignard reagent or a Wittig reagent. Subsequent dihydroxylation of the resulting alkene establishes the stereochemistry of the heptose side chain.

Heptose_Synthesis A 1,2:3,4-di-O-isopropylidene- α-D-mannopyranose derivative B Oxidation of C-6 OH A->B Swern or DMP Oxidation C C-6 Aldehyde B->C D Wittig Reaction C->D Ph₃P=CH₂ E Terminal Alkene D->E F Dihydroxylation E->F OsO₄/NMO G L-glycero-D-manno-heptose Derivative F->G

Caption: Synthetic workflow for an L-glycero-D-manno-heptose derivative.

Representative Protocol for Heptose Synthesis

This protocol outlines a plausible synthetic route to an L-glycero-D-manno-heptose derivative, starting from a protected mannose precursor.

Step 1: Oxidation of the C-6 Hydroxyl Group

  • Materials: 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (as an accessible model for a protected mannose with a free C-6 OH), Dess-Martin periodinane (DMP), DCM.

  • Procedure:

    • Dissolve the starting material in anhydrous DCM under an inert atmosphere.

    • Add DMP portion-wise at room temperature.

    • Stir the reaction until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM, wash the combined organic layers, dry, and concentrate to yield the crude aldehyde.

Causality behind Experimental Choices: Dess-Martin periodinane is a mild and selective oxidizing agent for converting primary alcohols to aldehydes with minimal side reactions.

Step 2: Wittig Olefination

  • This step is analogous to Step 3 in the Ovalicin synthesis, using a Wittig reaction to convert the C-6 aldehyde into a terminal alkene.

Step 3: Dihydroxylation

  • Materials: Alkene from Step 2, osmium tetroxide (OsO₄) (catalytic), N-methylmorpholine N-oxide (NMO), acetone, water.

  • Procedure:

    • Dissolve the alkene in a mixture of acetone and water.

    • Add NMO, followed by a catalytic amount of OsO₄.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction with sodium sulfite.

    • Extract the product with ethyl acetate, wash, dry, and concentrate.

    • Purify by flash column chromatography to yield the diol (the heptose derivative).

Causality behind Experimental Choices: The Upjohn dihydroxylation using catalytic OsO₄ and stoichiometric NMO is a reliable method for the syn-dihydroxylation of alkenes. The stereochemical outcome is often predictable based on Kishi's empirical rule, which considers the steric and electronic environment around the double bond.

Concluding Remarks

Diaceton-alpha-D-mannofuranose is a powerful and versatile chiral precursor in the synthesis of complex, biologically active molecules. Its rigid stereochemical framework and the potential for selective deprotection provide a robust platform for the construction of challenging API targets. The protocols and strategies outlined in this application note for the synthesis of Ovalicin, the hikosamine core, and L-glycero-D-manno-heptose derivatives demonstrate the broad applicability of this starting material in modern drug discovery and development. Researchers and scientists are encouraged to explore the potential of diaceton-alpha-D-mannofuranose in their own synthetic endeavors.

References

  • Fürstner, A., & Wuchrer, M. (2006). Concise approach to the "higher sugar" core of the nucleoside antibiotic hikizimycin. Chemistry–A European Journal, 12(1), 76-89. [Link]

  • Takahashi, S., Hishinuma, N., Koshino, H., & Nakata, T. (2005). Synthesis of ovalicin starting from d-mannose. The Journal of Organic Chemistry, 70(24), 10162-10165. [Link]

  • Takahashi, S., Hishinuma, N., Koshino, H., & Nakata, T. (2005). Synthesis of Ovalicin Starting from d-Mannose. The Journal of Organic Chemistry, 70(24), 10162–10165. [Link]

  • Fujino, H., Nagatomo, M., & Inoue, M. (2020). Convergent Total Synthesis of Hikizimycin Enabled by Intermolecular Radical Addition to Aldehyde. Journal of the American Chemical Society, 142(30), 13026-13032. [Link]

  • Lee, C. F., Hotha, S., & Li, Y. K. (2008). Total syntheses of (+/-)-ovalicin, C4 (S*)-isomer, and its C5-analogs and anti-trypanosomal activities. Bioorganic & medicinal chemistry, 16(9), 4937-4953. [Link]

  • Takahashi, S., Hishinuma, N., Koshino, H., & Nakata, T. (2005). Synthesis of Ovalicin Starting from d-Mannose. The Journal of Organic Chemistry, 70(24), 10162–10165. [Link]

  • Corey, E. J., & Snider, B. B. (1972). Total synthesis of (±)-ovalicin. Journal of the American Chemical Society, 94(7), 2549-2550. [Link]

  • ResearchGate. (n.d.). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. [Link]

  • Fujino, H., Nagatomo, M., & Inoue, M. (2020). Convergent Total Synthesis of Hikizimycin Enabled by Intermolecular Radical Addition to Aldehyde. Journal of the American Chemical Society. [Link]

  • Stanetty, C., & Baxendale, I. R. (2015). Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-l-glycero-α-d-manno-heptopyranose. The Journal of organic chemistry, 80(15), 7842-7848. [Link]

  • Fujino, H., Nagatomo, M., & Inoue, M. (2021). Total Syntheses of Hikosamine and Hikizimycin. The Journal of organic chemistry, 86(23), 16220-16230. [Link]

  • PrepChem. (n.d.). Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. [Link]

  • Fujino, H., Nagatomo, M., & Inoue, M. (2021). Total Syntheses of Hikosamine and Hikizimycin. The Journal of organic chemistry, 86(23), 16220–16230. [Link]

  • Wang, G., & Wang, P. G. (2012). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules (Basel, Switzerland), 17(5), 5849–5863. [Link]

  • Aronow, S., Stanetty, C., & Baxendale, I. R. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 688. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Padi, P. R., & Procter, D. J. (2018). Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. The Journal of organic chemistry, 83(15), 8567-8573. [Link]

  • El-Sayed, N. A. A., & El-Gazzar, A. B. A. (2013). Synthesis Optimization of Some Nucleoside Analogues Derivatives and Their Antiviral Activity. World Journal of Chemistry, 8(2), 42-47. [Link]

  • Charonnat, J. A., & Steinberg, C. S. (1996). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education, 73(8), A170. [Link]

  • Gries, A., Nodwell, M. B., Davison, E. K., Petrone, D. A., Meanwell, M., Silverman, S. M., Campeau, L. C., & Britton, R. (2022). Practical and concise synthesis of nucleoside analogs. Nature protocols, 17(8), 1836-1856. [Link]

  • Liu, X. W., & Huang, X. (2014). Direct 2,3-O-isopropylidenation of α-d-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides. Molecules (Basel, Switzerland), 19(5), 6563-6577. [Link]

  • Lin, L., & Schramm, V. L. (2006). Dual-Action Mechanism of Viramidine Functioning as a Prodrug and as a Catabolic Inhibitor for Ribavirin. Antimicrobial agents and chemotherapy, 50(9), 3041-3046. [Link]

  • Wu, W., & Schramm, V. L. (2003). Ribavirin, viramidine and adenosine-deaminase-catalysed drug activation: implication for nucleoside prodrug design. Journal of the Royal Society of Medicine, 96(12), 579-582. [Link]

  • Siddhi Vinayaka Spechem Private Limited. (n.d.). impurity - 2,3:5,6-Di-O-isopropylidene- a - D-mannofuranose Manufacturer from Bengaluru. [Link]

Sources

Application

Application Note: Synthesis of D-Mannofuranuronic Acid via Selective Oxidation of Diacetone-α-D-Mannofuranose

Target Audience: Synthetic Carbohydrate Chemists, Drug Development Professionals, and Biomaterials Researchers. Executive Summary D-Mannofuranuronic acid and its derivatives are critical uronic acid building blocks used...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Carbohydrate Chemists, Drug Development Professionals, and Biomaterials Researchers.

Executive Summary

D-Mannofuranuronic acid and its derivatives are critical uronic acid building blocks used in the synthesis of alginate hydrogels, drug delivery matrices, and bacterial capsular polysaccharide mimetics[1],[2]. While diacetone-D-mannose (2,3:5,6-di-O-isopropylidene-α-D-mannofuranose) is a readily available and highly versatile chiral synthon[3], it cannot be directly oxidized to mannofuranuronic acid. This application note details a field-proven, four-step synthetic pipeline that navigates the complex protection-deprotection logic required to achieve absolute chemoselectivity at the C6 position.

Mechanistic Rationale & Pathway Design (Causality)

The direct oxidation of diacetone-α-D-mannofuranose to mannofuranuronic acid is chemically impossible without intermediate staging due to two structural realities:

  • Anomeric Vulnerability: The C1 position of diacetone-D-mannose is a free hemiacetal[3]. The anomeric hydroxyl group is highly reactive[4]. Exposure to primary oxidants would rapidly convert the hemiacetal into a lactone (mannono-1,4-lactone), destroying the furanose aldehyde equivalent.

  • Steric Masking of C6: The target oxidation site (C6) is locked within the 5,6-O-isopropylidene acetal ring.

The Causal Solution: To achieve C6 oxidation, we must first protect the C1 hemiacetal (Step 1). Next, we exploit the kinetic difference in acetal hydrolysis: the terminal, acyclic-like 5,6-acetonide is significantly more acid-labile than the internally fused 2,3-acetonide. Mild acid selectively unmasks the C5 and C6 hydroxyls (Step 2)[5]. Finally, we deploy a sterically hindered TEMPO/BAIB catalytic system. The bulky TEMPO radical exclusively oxidizes the unhindered C6 primary alcohol, leaving the secondary C5 alcohol intact (Step 3), followed by global deprotection (Step 4).

Synthesis_Workflow SM Diacetone-α-D-Mannofuranose (Free C1-OH, Protected C2-C6) Step1 Step 1: Anomeric Alkylation (NaH, MeI, THF) SM->Step1 Int1 Methyl 2,3:5,6-di-O-isopropylidene -α-D-mannofuranoside Step1->Int1 Step2 Step 2: Selective Hydrolysis (60% aq. AcOH, 40°C) Int1->Step2 Int2 Methyl 2,3-O-isopropylidene -α-D-mannofuranoside (Free C5-OH, C6-OH) Step2->Int2 Step3 Step 3: Chemoselective Oxidation (TEMPO, BAIB, MeCN/H2O) Int2->Step3 Int3 Methyl 2,3-O-isopropylidene -α-D-mannofuranosiduronic acid Step3->Int3 Step4 Step 4: Global Deprotection (90% aq. TFA) Int3->Step4 Prod D-Mannofuranuronic Acid (Equilibrium with 6,3-lactone) Step4->Prod

Figure 1: Step-by-step synthetic workflow for the conversion of diacetone mannose to mannofuranuronic acid.

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of Methyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside

Objective: Mask the anomeric center to prevent lactonization during downstream oxidation.

  • Reaction: Dissolve diacetone-α-D-mannofuranose (10.0 g, 38.4 mmol) in anhydrous THF (100 mL) under an argon atmosphere. Cool the solution to 0 °C.

  • Activation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq, 57.6 mmol) in portions. Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add Iodomethane (MeI) (2.0 eq, 76.8 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Quench a 0.1 mL aliquot with water, extract with EtOAc, and spot on a TLC plate (Hexanes/EtOAc 3:1). The starting material ( Rf​ 0.4) must be completely consumed, replaced by a non-UV active, less polar spot ( Rf​ 0.7) that stains dark purple with p -anisaldehyde.

  • Workup: Quench with saturated NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Selective 5,6-Acetonide Deprotection

Objective: Unmask the C6 primary alcohol while preserving the 2,3-furanose ring lock.

  • Reaction: Dissolve the crude product from Step 1 in 60% aqueous Acetic Acid (100 mL).

  • Hydrolysis: Stir the mixture at 40 °C for exactly 3 hours.

  • Self-Validation Check: Monitor strictly via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​ 0.8) should convert to a highly polar diol ( Rf​ 0.2). Caution: Prolonged heating beyond 4 hours will result in the cleavage of the 2,3-acetonide, leading to catastrophic yield loss.

  • Workup: Co-evaporate the mixture with toluene (3 × 50 mL) under reduced pressure to remove acetic acid. Purify via flash chromatography to yield Methyl 2,3-O-isopropylidene-α-D-mannofuranoside.

Step 3: Chemoselective TEMPO Oxidation

Objective: Selectively oxidize the C6 primary alcohol to a carboxylic acid in the presence of the C5 secondary alcohol.

  • Reaction: Dissolve the diol (5.0 g, 21.3 mmol) in a biphasic mixture of MeCN/H₂O (1:1, 80 mL).

  • Catalysis: Add TEMPO (0.2 eq, 4.2 mmol) and Bis(acetoxy)iodobenzene (BAIB) (2.5 eq, 53.2 mmol).

  • Oxidation: Stir vigorously at room temperature for 12 hours. The reaction mixture will temporarily turn orange/red (active oxoammonium species) and fade to pale yellow.

  • Self-Validation Check: The pH of the solution will naturally drop. TLC (DCM/MeOH 9:1 with 1% AcOH) will show complete conversion to a streaking spot ( Rf​ 0.2–0.3).

  • Workup: Quench with saturated Na₂S₂O₃ (30 mL) to destroy excess oxidant. Acidify to pH 2 with 1M HCl, extract with EtOAc (5 × 50 mL), dry, and concentrate.

TEMPO_Mechanism C6_OH C6 Primary Alcohol (Substrate) C6_Ald C6 Aldehyde (Intermediate) C6_OH->C6_Ald Oxidation C6_COOH C6 Uronic Acid (Product) C6_Ald->C6_COOH Oxidation (via Hydrate) Oxo Oxoammonium Ion (Active Oxidant) Hydroxylamine Hydroxylamine (Reduced TEMPO) Oxo->Hydroxylamine Oxidizes Substrate Hydroxylamine->Oxo BAIB (Terminal Oxidant)

Figure 2: Chemoselective TEMPO/BAIB oxidation mechanism at the C6 primary hydroxyl group.

Step 4: Global Deprotection to D-Mannofuranuronic Acid

Objective: Remove the anomeric methyl group and 2,3-acetonide to yield the final free sugar acid.

  • Reaction: Dissolve the uronic acid intermediate in 90% aqueous Trifluoroacetic acid (TFA) (30 mL) at 0 °C.

  • Deprotection: Stir at room temperature for 2 hours.

  • Workup: Evaporate the TFA under a stream of nitrogen. Co-evaporate with water (3 × 20 mL) to ensure complete removal of traces of acid. Lyophilize the resulting aqueous solution to afford D-mannofuranuronic acid as a fluffy white powder (exists in equilibrium with D-mannurono-6,3-lactone).

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected yields and critical analytical markers for each intermediate to ensure protocol fidelity.

Reaction StepIsolated Yield (%)Key Analytical Marker (¹H NMR / TLC)
1. Anomeric Protection 92%Disappearance of C1-OH broad singlet; new OMe singlet at ~3.4 ppm.
2. Selective Deprotection 85%Loss of one isopropylidene signal (~1.3-1.5 ppm); increased polarity on TLC.
3. TEMPO Oxidation 78%Downfield shift of C5-H; appearance of COOH broad singlet (~12.0 ppm).
4. Global Deprotection 95%Complete loss of OMe and isopropylidene signals; complex anomeric mixture in D₂O.

References

  • The Journal of Organic Chemistry (ACS Publications). Triflic Anhydride-Mediated Approach to Furo[3,2-b]furans from Diacetonide Protected Furanoses. Available at:[Link]

  • MDPI. GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). On the Influence of the C2−O2 and C3−O3 Bonds in 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation. Available at: [Link]

  • Technical University of Denmark (DTU). Methods for Shortening and Extending the Carbon Chain in Carbohydrates. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging Diaceton-alpha-D-mannofuranose for Advanced Click Chemistry Applications

Abstract This technical guide provides an in-depth exploration of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diaceton-alpha-D-mannofuranose, as a pivotal chiral scaffold for click chemistry. We move...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diaceton-alpha-D-mannofuranose, as a pivotal chiral scaffold for click chemistry. We move beyond simple procedural lists to offer a causative understanding of experimental design, empowering researchers in drug development, glycobiology, and materials science. This document details the synthesis of azide- and alkyne-functionalized mannofuranose derivatives and provides validated protocols for their application in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The protocols are designed to be self-validating, supported by mechanistic insights, quantitative data, and authoritative references.

Foundational Principles: The Synergy of a Mannose Scaffold and Click Chemistry

The Strategic Advantage of Diaceton-alpha-D-mannofuranose

Diaceton-alpha-D-mannofuranose is a protected derivative of D-mannose, a C2 epimer of glucose with profound biological relevance, particularly in cellular recognition and immune signaling. Its utility as a synthetic building block stems from several key features:

  • Rigid Chiral Scaffold : The diacetonide protecting groups lock the molecule into a furanose (five-membered ring) conformation.[1] This rigid structure provides a predictable stereochemical environment, which is crucial for the synthesis of complex, stereochemically defined molecules.[2]

  • Selective Reactivity : The isopropylidene groups mask the hydroxyls at the 2,3 and 5,6 positions, leaving a single primary hydroxyl group at the C1 position available for selective chemical manipulation.[1][2] This feature makes it an invaluable starting material for introducing specific functionalities.

  • Biocompatibility and Solubility : As a carbohydrate derivative, it serves as an excellent foundation for creating glycoconjugates and glycomimetics. The protecting groups also enhance its solubility in common organic solvents, simplifying reaction setup and purification.[3]

Its primary role in synthesis is that of a chiral synthon, a building block used to construct complex bioactive molecules, from antiviral agents to specialized glycoconjugates for drug targeting.[4]

Click Chemistry: A Paradigm of Synthetic Efficiency

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign, aqueous conditions.[5][6] For the purposes of conjugating our mannose scaffold, two variants are paramount:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[7] It is exceptionally reliable but requires a copper(I) catalyst, which can be cytotoxic, limiting its direct use in living systems.[8][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A bioorthogonal, copper-free alternative that utilizes the inherent ring strain of a cyclooctyne to drive the reaction with an azide.[10][11] The absence of a metal catalyst makes SPAAC the preferred method for live-cell imaging, in-vivo bioconjugation, and the synthesis of therapeutics where residual metal contamination is a concern.[12][13]

By functionalizing the diaceton-alpha-D-mannofuranose scaffold with an azide or alkyne "handle," we unlock its potential for modular assembly, enabling the precise attachment of payloads such as fluorophores, drugs, peptides, or polymers.

Synthesis of Click-Ready Mannofuranose Derivatives

The foundational step for any click chemistry application is the synthesis of the scaffold bearing the appropriate reactive handle. Here, we present validated protocols for creating both azido- and alkynyl-mannofuranose derivatives.

Workflow: Functionalization of Diaceton-alpha-D-mannofuranose

G cluster_0 Synthesis of Clickable Handles A Diaceton-alpha-D-mannofuranose B 1-O-Tosyl-diaceton-mannofuranose (Activated Intermediate) A->B  TsCl, Pyridine D 1-O-Propargyl-diaceton-mannofuranose (Alkyne Handle) A->D  NaH, Propargyl Bromide, THF C 1-Azido-diaceton-mannofuranose (Azide Handle) B->C  NaN3, DMF

Caption: Synthetic routes to azido- and alkynyl-functionalized mannofuranose.

Protocol 1: Synthesis of 1-Azido-1-deoxy-2,3:5,6-di-O-isopropylidene-α-D-mannofuranose

Causality : This protocol employs a two-step, one-pot sequence. First, the anomeric hydroxyl group is converted into a good leaving group (tosylate). Second, the tosylate is displaced by an azide nucleophile via an S_N2 reaction. Dichloromethane (DCM) is used as the initial solvent for its ability to dissolve the starting material and for its inertness. Dimethylformamide (DMF) is added in the second step as it is an excellent polar aprotic solvent that effectively solvates the sodium azide cation, enhancing the nucleophilicity of the azide anion for efficient displacement.

Materials :

  • Diaceton-alpha-D-mannofuranose (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (3.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl, 1.5 equiv)

  • Sodium azide (NaN₃, 5.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure :

  • Dissolve diaceton-alpha-D-mannofuranose in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the formation of the tosylated intermediate by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add anhydrous DMF to the reaction mixture, followed by sodium azide in one portion.

  • Heat the reaction mixture to 80 °C and stir overnight (12-16 hours).

  • Cool the reaction to room temperature and quench by pouring it into an equal volume of cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the pure azido-mannofuranose derivative.

Protocol 2: Synthesis of 1-O-Propargyl-2,3:5,6-di-O-isopropylidene-α-D-mannofuranose

Causality : This synthesis proceeds via a Williamson ether synthesis. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the anomeric hydroxyl group, forming a reactive alkoxide. The alkoxide then attacks the electrophilic propargyl bromide in an S_N2 reaction. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the reactants and its inertness to the strong base. The reaction is performed at 0 °C initially to control the exothermic deprotonation step.

Materials :

  • Diaceton-alpha-D-mannofuranose (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Propargyl bromide (80% solution in toluene, 1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure :

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF. Cool to 0 °C.

  • Slowly add a solution of diaceton-alpha-D-mannofuranose in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (hydrogen gas evolution will cease).

  • Add propargyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor progress by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the pure alkyne-functionalized mannofuranose.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust method for creating complex glycoconjugates when working with purified components where cytotoxicity is not a concern. The reaction's efficiency is often enhanced by a ligand that stabilizes the active Cu(I) species.

CuAAC Catalytic Cycle

G cluster_0 CuAAC Catalytic Cycle A Cu(I) B Cu(I)-Acetylide Complex A->B + R-Alkyne C Six-membered Cu(II)-metallacycle B->C + R'-Azide D Cu(I)-Triazolide Intermediate C->D Ring Contraction D->A Protonolysis E 1,4-Triazole Product D->E

Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.

Protocol 3: CuAAC Conjugation of Azido-Mannofuranose to an Alkyne-Bearing Molecule

Causality : This protocol uses an in-situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate. Sodium ascorbate acts as a reducing agent, converting the stable Cu(II) salt to the catalytically active Cu(I) species.[7] The reaction is often performed in a mixture of t-butanol and water to accommodate both nonpolar organic substrates and the polar catalyst salts. This solvent system ensures all components remain in solution for an efficient reaction.

Materials :

  • 1-Azido-mannofuranose derivative (from Protocol 1, 1.0 equiv)

  • Alkyne-functionalized molecule (e.g., alkyne-biotin, alkyne-fluorophore, 1.1 equiv)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv), 100 mM stock in water

  • Sodium ascorbate (0.3 equiv), 1 M stock in water (must be freshly prepared)

Procedure :

  • In a vial, dissolve the 1-azido-mannofuranose derivative and the alkyne-functionalized molecule in a 1:1 mixture of t-BuOH and water.

  • Degas the solution by bubbling argon or nitrogen through it for 15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Add the copper(II) sulfate solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The solution may turn a pale yellow/green color.

  • Seal the vial and stir vigorously at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, the product can be isolated. For small molecules, dilute with water and extract with an organic solvent (e.g., ethyl acetate). For larger bioconjugates, purification may involve dialysis or size-exclusion chromatography to remove copper salts and excess reagents.

ParameterTypical ConditionRationale
Solvent t-BuOH/H₂O (1:1), DMSOCosolvent system to dissolve both organic substrates and inorganic catalyst salts.
Catalyst 5-10 mol% CuSO₄Sufficient catalytic turnover for most substrates.
Reductant 20-50 mol% Sodium AscorbateEnsures reduction of Cu(II) to Cu(I) and prevents oxidative side reactions.[7]
Temperature Room TemperatureThe reaction is highly exothermic and proceeds rapidly at ambient temperatures.[5]
Reaction Time 1 - 24 hoursSubstrate-dependent; typically complete within 12 hours.
Typical Yield >90%The reaction is highly efficient and generally provides excellent yields.[14]
Table 1: Summary of typical quantitative parameters for CuAAC reactions.

Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the method of choice for modifying sensitive biological molecules or for applications in living systems. Its key advantage is the elimination of the cytotoxic copper catalyst.[10]

SPAAC Reaction Pathway

Caption: Direct, catalyst-free cycloaddition pathway of SPAAC.

Protocol 4: SPAAC Conjugation of Azido-Mannofuranose to a DBCO-Labeled Protein

Causality : This protocol demonstrates the power of bioorthogonal chemistry. The reaction is driven by the release of ring strain in the dibenzocyclooctyne (DBCO) molecule upon reaction with the azide.[15] The reaction proceeds cleanly in aqueous buffers like Phosphate-Buffered Saline (PBS), which maintains the stability and native conformation of the protein. A slight molar excess of the mannose derivative is used to ensure complete labeling of the protein.

Materials :

  • 1-Azido-mannofuranose derivative (from Protocol 1, 5-10 equiv)

  • DBCO-functionalized protein (1.0 equiv), in PBS pH 7.4

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) for dissolving the mannose derivative

Procedure :

  • Prepare a concentrated stock solution (e.g., 10 mM) of the 1-azido-mannofuranose derivative in DMSO.

  • To a solution of the DBCO-functionalized protein in PBS, add the required volume of the azido-mannofuranose stock solution to achieve the desired molar excess. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37 °C with gentle agitation. Reaction times can vary from 1 to 12 hours depending on the protein concentration and reactivity of the specific cyclooctyne.

  • Monitor the conjugation by SDS-PAGE (a shift in molecular weight will be observed) or Mass Spectrometry (for precise mass confirmation).

  • Upon completion, remove the unreacted azido-mannofuranose and DMSO using a desalting column (e.g., PD-10) or through dialysis against PBS.

  • The resulting mannose-glycoconjugate is now ready for downstream applications.

Strained AlkyneRelative ReactivityKey Feature
DIBO +++Very fast kinetics, can be fluorescent.[15]
DBCO/DIBAC +++High reactivity and stability, commercially available.[16]
BCN ++Compact, good balance of stability and reactivity.[16]
DIFO ++++Extremely fast due to fluorine substitution, excellent for low concentration labeling.[12]
Table 2: Comparison of common strained cyclooctynes used in SPAAC.

Conclusion and Future Outlook

Diaceton-alpha-D-mannofuranose is a remarkably versatile and powerful chiral building block. When combined with the efficiency and modularity of click chemistry, it provides an accessible and robust platform for the synthesis of advanced glycoconjugates. The protocols detailed herein demonstrate how to create "clickable" mannose derivatives and apply them in both traditional CuAAC and bioorthogonal SPAAC reactions. This strategy opens avenues for developing targeted drug delivery systems, creating novel probes for studying glycosylation, and engineering advanced biomaterials. The continued evolution of click chemistry reactions promises to further expand the utility of this fundamental carbohydrate scaffold.

References

  • ChemicalCell. Diaceton-Alpha-D-Mannofuranose CAS NO 14131-84-1. Available from: [Link]

  • Dommerholt, J. et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition. Available from: [Link]

  • Creative Biolabs. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available from: [Link]

  • ResearchGate. The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Available from: [Link]

  • Jiang, H., et al. (2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Current Organic Chemistry. Available from: [Link]

  • Universidad de Zaragoza. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Available from: [Link]

  • van der Veken, P., et al. (2010). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry. Available from: [Link]

  • ACS Publications. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Available from: [Link]

  • IT Medical Team. (2015). A Novel Loom of Click Chemistry in Drug Discovery. Available from: [Link]

  • Park, J., et al. (2020). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Biomacromolecules. Available from: [Link]

  • ACS Publications. Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. Available from: [Link]

  • ResearchGate. Synthesis of furanoside (3 a) from diacetone glucofuranose. Available from: [Link]

  • PubMed. Synthesis and Cytotoxicity of Some D-mannose Click Conjugates With Aminobenzoic Acid Derivatives. Available from: [Link]

  • PMC. Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Available from: [Link]

  • Roeder Research Lab. The growing applications of click chemistry. Available from: [Link]

  • PMC. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Available from: [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available from: [Link]

Sources

Application

Application Note: Preparation of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (Diacetone Mannose)

Introduction 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (commonly known as diacetone mannose) is a highly versatile, protected carbohydrate building block. By selectively masking four of the five available hydroxyl gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (commonly known as diacetone mannose) is a highly versatile, protected carbohydrate building block. By selectively masking four of the five available hydroxyl groups, it leaves the anomeric C1 position free for targeted functionalization. This intermediate is critical in the total synthesis of complex natural products, including the anti-angiogenic agent ovalicin and the core sugar of the antibiotic hikizimycin[1].

Mechanistic Overview & Stereochemical Causality

When D-mannose is exposed to acetone in the presence of an acid catalyst, it undergoes a thermodynamically driven acetalization. But why does mannose form a furanose diacetonide, whereas glucose favors a different regiochemistry (forming a 1,2:5,6-glucofuranose derivative)?

The causality lies in the stereochemistry of the starting sugar. In its furanose form, D-mannose possesses a cis-vicinal diol arrangement at C2 and C3. This geometry perfectly accommodates the formation of a highly stable, strain-free five-membered 1,3-dioxolane ring. Simultaneously, the exocyclic C5 and C6 hydroxyls form a second acetonide ring. The resulting bis(acetonide) structure locks the carbohydrate into the furanose configuration, preventing mutarotation and acting as a thermodynamic sink for the reaction[2].

G Mannose D-Mannose (Pyranose / Acyclic) Intermediate Mono-O-isopropylidene intermediates (Kinetically controlled) Mannose->Intermediate + Acetone / H+ Reagents Acetone (Excess) + Acid Catalyst (e.g., FeCl3, H2SO4) Reagents->Intermediate Product 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (Thermodynamic Sink) Intermediate->Product + Acetone / H+ (Ring contraction to furanose)

Reaction pathway for the synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose.

Data Presentation: Reaction Conditions and Physical Properties

Table 1: Comparison of Reaction Conditions for Diacetone Mannose Synthesis
MethodCatalystScaleTimeTempYieldKey Advantage
Lewis Acid (Microscale)Anhydrous FeCl₃100 mg - 1 g30 min60 °C (Reflux)~80%Fast, mild, avoids strong acids[2]
Brønsted Acid (Prep)H₂SO₄ or p-TsOH10 g - 100 g4 - 8 hrs25 - 60 °C75-85%Scalable, low catalyst cost
Sonication-AssistedH₂SO₄1 g - 5 g2 hrs5 °C~70%Low temperature, energy efficient[3]
Table 2: Physical Properties of the Purified Product
PropertyValue
CAS Number14131-84-1[4]
Molecular FormulaC₁₂H₂₀O₆[4]
Molecular Weight260.28 g/mol [4]
Melting Point121 - 123 °C[2]
Optical Rotation [α]²⁰D+23° (c = 1, Acetone)[4]
AppearanceWhite to off-white crystalline solid[1]

Experimental Protocols

To ensure reproducibility and trustworthiness, two self-validating protocols are provided. The visual transition of the reaction mixture from a heterogeneous suspension to a homogeneous solution serves as an internal indicator of reaction completion, as D-mannose is only sparingly soluble in acetone, whereas the diacetonide product is highly soluble[2].

Protocol A: Preparative-Scale Synthesis (Brønsted Acid Catalyzed)

Mechanism: Sulfuric acid acts as a strong proton source to activate the carbonyl oxygen of acetone, facilitating nucleophilic attack by the mannose hydroxyls.

  • Initiation: Suspend D-(+)-mannose (10.0 g, 55.5 mmol) in anhydrous acetone (200 mL) in a 500-mL round-bottom flask equipped with a magnetic stirrer.

  • Catalysis: Add concentrated sulfuric acid (0.5 mL) dropwise. Caution: Exothermic. The anhydrous environment is critical to prevent the reverse hydrolysis reaction.

  • Propagation: Stir the mixture at room temperature for 4 to 6 hours. Self-Validation Step: The reaction is deemed complete when the sparingly soluble mannose fully dissolves, yielding a clear, slightly yellow solution.

  • Neutralization: Add solid sodium bicarbonate (NaHCO₃) or 10% aqueous potassium carbonate dropwise until the pH reaches ~7. Causality: Neutralization is mandatory before concentration; concentrating an acidic solution will cleave the acid-labile acetonide groups.

  • Filtration & Concentration: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove excess acetone.

  • Extraction: Dissolve the resulting residue in dichloromethane (150 mL) and wash with water (2 × 50 mL) to remove any unreacted mannose and water-soluble byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to yield a white solid. Recrystallize from petroleum ether to afford pure product.

Protocol B: Microscale Synthesis (Lewis Acid Catalyzed)

Mechanism: Anhydrous ferric chloride (FeCl₃) is a highly efficient Lewis acid that coordinates to the acetone carbonyl, promoting acetalization under milder conditions than H₂SO₄, thereby reducing byproduct formation and color degradation[2].

  • Setup: In a 5-mL conical vial containing a magnetic spin vane, combine D-(+)-mannose (100 mg, 0.55 mmol), anhydrous acetone (2 mL), and anhydrous FeCl₃ (5 mg, 0.03 mmol)[2].

  • Heating: Attach a water-cooled reflux condenser and heat the mixture in a sand bath at 100 °C (achieving an internal reflux of ~60 °C) for 30 minutes[2].

  • Monitoring: Cease heating 5–10 minutes after a homogeneous solution is obtained, indicating complete consumption of the starting material[2].

  • Quenching: Cool the vial and add 10% aqueous potassium carbonate dropwise until the organic phase becomes clear and colorless[2].

  • Workup: Evaporate the excess acetone using a gentle stream of nitrogen. Extract the remaining aqueous residue with dichloromethane (3 × 1 mL)[2].

  • Purification: Pass the combined organic extracts through a short column of anhydrous sodium sulfate (2 g) in a disposable pipette. Evaporate the solvent to obtain white crystals (mp 121-122 °C)[2].

References

  • Charonnat, J. A., & Steinberg, C. S. (1996). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education, 73(8), A170. URL: [Link]

  • Gama, Y., et al. (2016). Synthesis of di-O-isopropylidene monosaccharides derivatives by sonication; influence of temperature and time reaction. ResearchGate. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing crystallization conditions for diaceton-alpha-D-mannofuranose

Welcome to the Technical Support Center for Carbohydrate Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbohydrate Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis and purification of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (commonly known as diacetone-D-mannose).

This chiral synthon is a critical building block in asymmetric synthesis and drug development[1]. However, its crystallization is notoriously prone to "oiling out" and yield variations. Below, you will find a validated methodology, quantitative solvent data, and a targeted troubleshooting FAQ to ensure reproducible, high-yield crystallization.

I. Process Workflow

CrystallizationWorkflow A D-Mannose + Acetone B Thermodynamic Acetalization (H2SO4 or PTSA catalyst) A->B Water Scavenging C Neutralization & Extraction (NaHCO3, Organic Solvent) B->C Quench D Crude Diacetone-D-Mannose C->D Concentration E Oiling Out (Phase Separation) D->E Excess Anti-solvent F Recrystallization (DCM/Hexane or Cyclohexane) D->F Optimal Solvent Ratio E->F Re-dissolve & Seed G Pure 2,3:5,6-Di-O-isopropylidene- α-D-mannofuranose F->G Slow Cooling

Workflow for the synthesis and crystallization of diacetone-α-D-mannofuranose.

II. Self-Validating Protocol: Synthesis & Crystallization

To prevent downstream failures, every step in this protocol includes a mechanistic rationale (causality) and an internal validation checkpoint.

Step 1: Thermodynamic Acetalization

  • Procedure: Suspend D-mannose (500 mmol) in acetone (1 L). Add 2,2-dimethoxypropane (1.2 mol) and a catalytic amount of p-Toluenesulfonic acid (PTSA) or concentrated H2SO4[2],[3]. Stir at room temperature for 2–12 hours.

  • Causality: The reaction is under thermodynamic control. The furanose form is locked by the formation of the 2,3- and 5,6-isopropylidene rings. 2,2-dimethoxypropane acts as a chemical water scavenger, driving the equilibrium forward to maximize yield[2],[1].

  • Validation: Perform TLC (Ethyl Acetate). The starting material (D-mannose) should be completely consumed[3].

Step 2: Quenching and Extraction

  • Procedure: Neutralize the reaction mixture with saturated aqueous NaHCO3 or solid Na2CO3[2],[3]. Filter, concentrate the filtrate, and dilute with dichloromethane (DCM). Wash with brine and dry over anhydrous Na2SO4[2].

  • Causality: Acetonide protecting groups are highly acid-labile. Failing to strictly neutralize the catalyst before concentration will cause the product to hydrolyze back into monoacetonides or free mannose, destroying the yield.

  • Validation: The aqueous wash must test at pH 7.5–8.0. The organic layer must be perfectly clear after Na2SO4 treatment.

Step 3: Controlled Crystallization

  • Procedure: Concentrate the DCM layer to a thick syrup. Dissolve in a minimal volume of DCM. Slowly titrate hexane (anti-solvent) dropwise while stirring until the solution reaches the cloud point (slight turbidity). Warm gently to re-clarify, then cool undisturbed to room temperature, followed by 4 °C[2].

  • Validation: Crystals should form as a white solid. Filter and dry.

Step 4: Analytical Verification

  • Procedure: Record the melting point and a 1H NMR spectrum in CDCl3.

  • Causality & Validation: The melting point should be 119–122 °C[2],[4]. In the 1H NMR spectrum, look for a narrow doublet at ~5.38 ppm. This corresponds to the H-1 proton of the furanose ring. Because the torsional angle between H-1 and H-2 in the rigid α-anomer is approximately 90°, the Karplus equation dictates a coupling constant near zero, resulting in a lack of splitting from H-2[3].

III. Quantitative Data: Solvent Systems Comparison

Selecting the right solvent system depends on your scale and purity requirements.

Solvent SystemRoleTypical YieldMelting Point (°C)Mechanistic Notes
Dichloromethane / Hexane Good / Anti-solvent87% – 93%119 – 122Standard literature system. Provides excellent solubility control and high anomeric purity[2].
Ethyl Acetate / Hexane Good / Anti-solvent~86%122 – 125Greener alternative to DCM. Has a steeper solubility curve, requiring highly precise anti-solvent titration to avoid oiling out[5],[4].
Cyclohexane Single Solvent53% – 67%~120Highly scalable for industrial applications. Avoids binary phase complications. Requires heating to 40 °C and cooling to 2–4 °C[6].

IV. Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" instead of forming crystals during the hexane addition, and how do I rescue it? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates as a liquid phase because the supersaturation boundary is crossed above the solute's melting point in that specific solvent mixture. In diacetone-D-mannose crystallization, this is usually caused by residual water, unreacted monoacetonides altering the polarity, or adding the hexane too rapidly. Rescue Protocol: Do not attempt to scratch the glass to solidify the oil—this traps impurities in the matrix. Instead, reheat the mixture until it forms a single homogeneous phase. Add 1–2 mL of your good solvent (DCM or EtOAc) to shift the phase boundary, then cool the solution very slowly. Introducing a seed crystal of pure diacetone-D-mannose at the cloud point lowers the thermodynamic barrier for solid nucleation, forcing the system to bypass the oiling-out phase.

Q2: My yield is stuck at 40-50%. How can I push the thermodynamic equilibrium? A: The acetalization of D-mannose is a reversible, water-generating reaction. Standard acetone/H2SO4 methods often stall at moderate yields. To push the equilibrium forward, you must remove water from the system. Using 2,2-dimethoxypropane as a chemical water scavenger alongside acetone and PTSA consumes the generated water, driving the thermodynamic equilibrium toward the fully protected 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, enabling yields up to 93%[2].

Q3: Is it possible that my product is a mixture of α and β anomers? A: While the 2,3:5,6-protection leaves the anomeric hydroxyl (C1-OH) free—making mutarotation theoretically possible—the α-anomer is overwhelmingly favored. All of the functionality in this molecule is oriented above the plane of the furanose ring, making the β-anomer highly sterically strained[3]. Crystallization inherently selects for the thermodynamically stable α-anomer, which is why the 1H NMR will show a clean, narrow doublet at 5.38 ppm[3].

Q4: Are there scalable alternatives to the binary DCM/Hexane system that avoid halogenated solvents? A: Yes. While binary systems are excellent for research-scale purification, they complicate solvent recovery on a larger scale. Cyclohexane can be used as a highly effective single-solvent system. The crude diacetone-D-mannose is stirred in cyclohexane at ~40 °C to induce crystallization, then slowly cooled to 2–4 °C for 1.5 hours. This method avoids the complex phase behaviors of binary mixtures, prevents oiling out, and simplifies waste streams[6].

V. References

  • Supporting Information for Angew. Chem. Int. Ed. 2004 (Synthesis of 2,3:5,6-Di-O-isopropylidene-D-mannofuranose) Source: wiley-vch.de URL:[Link]

  • Design, synthesis and pharmacological evaluation of omeprazole-like agents with anti-inflammatory activity Source: bsu.edu.eg URL:[Link]

  • Synthesis of di-O-isopropylidene monosaccharides derivatives by sonication ; influence of temperature and time reaction Source: researchgate.net URL:[Link]

  • Cu(I)-CATALYZED FORMATION OF D-MANNOFURANOSYL 1,4- DISUBSTITUTED 1,2,3-TRIAZOLECARBOHYBRIDS Source: clockss.org URL:[Link]

  • EP0643067A1 - Method for the preparation of sugar acetonides Source: google.com (Patents) URL:

Sources

Optimization

Technical Support Center: Purification of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose

Guide for Researchers and Drug Development Professionals Welcome to the technical support guide for the purification of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (diaceton-alpha-D-mannofuranose) without the use of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the purification of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (diaceton-alpha-D-mannofuranose) without the use of column chromatography. This document provides field-proven insights and troubleshooting strategies for obtaining high-purity material through crystallization techniques. As a key intermediate in glycochemistry and the synthesis of various active pharmaceutical ingredients, mastering its purification is crucial.[1]

The primary challenge in purifying this molecule often lies in removing partially protected mannosides, residual starting materials, and reaction byproducts. While column chromatography is a common solution, it can be time-consuming and costly for large-scale work. This guide focuses on leveraging the compound's physicochemical properties to achieve purification through crystallization.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the non-chromatographic purification of diaceton-alpha-D-mannofuranose in a question-and-answer format.

Q1: My crude product is a sticky oil or syrup after solvent evaporation. How can I get it to crystallize?

This is a frequent issue, often caused by residual solvents, unreacted starting materials, or byproducts that inhibit crystal lattice formation.

  • Causality: The presence of impurities disrupts the ordered arrangement of molecules required for crystallization. D-(+)-mannose, the starting material, has very different solubility properties from the product; it is only sparingly soluble in hot acetone, whereas the diacetonide product is very soluble.[2] If the reaction is incomplete, the unreacted mannose can interfere. Similarly, residual acetone, dichloromethane, or other workup solvents can act as an anti-solvent or create a supersaturated, oily state.

  • Troubleshooting Steps:

    • Ensure Complete Removal of Volatile Solvents: Use a high-vacuum line or rotary evaporator to thoroughly dry the crude material. Gentle heating (e.g., 40-50 °C) can aid this process, but avoid excessive temperatures that could cause degradation.

    • Trituration: Add a small amount of a non-polar solvent in which the desired product is poorly soluble but the oily impurities are more soluble (e.g., cold hexanes or petroleum ether). Vigorously stir or sonicate the mixture. This can wash away the impurities and often induces the product to precipitate as a solid.

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single, tiny crystal to the oil. This seed crystal will act as a template for further crystallization.

Q2: What is the most effective solvent system for recrystallizing diaceton-alpha-D-mannofuranose?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Solvent Selection Rationale: Diaceton-alpha-D-mannofuranose is soluble in polar organic solvents like acetone and methanol and sparingly soluble in water.[3][4][5] For recrystallization, a less polar solvent or a solvent mixture is often optimal.

  • Recommended Solvents:

    • Single Solvent: Petroleum ether has been successfully used for recrystallization, yielding a product with a melting point of 122-123 °C.[6]

    • Solvent/Anti-Solvent System: A common and effective technique is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot acetone or ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes or petroleum ether) until the solution becomes cloudy (the cloud point). Gentle warming to redissolve the solid followed by slow cooling will often yield high-quality crystals.

Table 1: Solvent Properties for Purification

Solvent Role Comments
Acetone Good Solvent / Reaction Solvent High solubility, especially when warm. Useful for dissolving crude product before adding an anti-solvent.[4]
Dichloromethane Extraction Solvent Used during workup to extract the product from the aqueous phase.[2]
Petroleum Ether Recrystallization Solvent Reported to be effective as a single solvent for recrystallization.[6]
Hexanes Anti-Solvent / Trituration Useful for precipitating the product from a more polar solvent and for washing away oily impurities.

| Benzene | Extraction Solvent | An older reported extraction solvent; less common now due to toxicity.[6] |

Q3: My final product is off-white or slightly yellow. How can I decolorize it?

Color in the final product typically originates from catalyst residues or byproducts formed during the synthesis.

  • Source of Color: If an iron-based catalyst like ferric chloride is used, residual iron salts can impart a brown or yellow color.[2]

  • Decolorization Protocol:

    • Aqueous Wash during Workup: Before the initial solvent evaporation, ensure the organic layer is thoroughly washed. A wash with a dilute solution of aqueous potassium carbonate (10%) can effectively decolorize the organic phase by removing acidic impurities and catalyst residues.[2]

    • Activated Carbon (Charcoal): If the isolated product is still colored, dissolve it in a suitable solvent (like acetone). Add a small amount (1-2% by weight) of activated carbon and heat the mixture gently for 5-10 minutes. Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. The desired compound will be in the filtrate, which can then be cooled to induce crystallization. Caution: Using too much charcoal can lead to significant product loss due to adsorption.

Q4: My yield is very low after recrystallization. What are the common pitfalls?

Low yield is a classic recrystallization problem. The goal is to maximize the recovery of pure product while leaving impurities behind in the solution (mother liquor).

  • Common Causes of Product Loss:

    • Using too much solvent: The most common error. This keeps too much of your product dissolved in the mother liquor even after cooling.

    • Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove impurities like charcoal), the product will crystallize on the filter paper.

    • Cooling too rapidly: Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of small, often impure crystals that trap solvent and impurities. Slow, gradual cooling is essential for large, pure crystals.

  • Optimization Strategies:

    • Use a Minimum of Hot Solvent: Add just enough hot solvent to fully dissolve the crude solid. Add the solvent in small portions.

    • Prevent Premature Crystallization: Use a pre-heated funnel and flask for hot filtrations. Keep the solution warm during the process.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once it has reached room temperature, it can then be placed in an ice bath or refrigerator to maximize precipitation.

    • Recover a Second Crop: The mother liquor still contains dissolved product. Concentrating the mother liquor (e.g., reducing the volume by half on a rotary evaporator) and re-cooling may yield a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocol: Recrystallization of Diaceton-alpha-D-mannofuranose

This protocol outlines a standard procedure for purifying the crude product obtained after a typical synthesis workup (neutralization, extraction, and drying).

  • Dissolution: Place the crude, dry solid (or oil) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen recrystallization solvent (e.g., petroleum ether or an ethyl acetate/hexane mixture) to just below its boiling point.

  • Addition of Hot Solvent: Add the hot solvent to the crude product in small portions while stirring until the solid is completely dissolved. Use the absolute minimum amount of solvent required.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper or a Celite® plug in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the product by determining its melting point and comparing it to the literature value (121-126 °C).[2][5]

Purification Workflow Diagram

G cluster_synthesis Synthesis & Workup cluster_purification Non-Chromatographic Purification Reaction D-Mannose + Acetone (Acid Catalyst) Workup Neutralization & Aqueous Wash Reaction->Workup Extraction Extraction into Organic Solvent Workup->Extraction Drying Drying & Solvent Evaporation Extraction->Drying Crude Crude Product (Solid or Oil) Drying->Crude Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Crystallization Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate FinalDry Dry Under Vacuum Isolate->FinalDry MotherLiquor Mother Liquor (Contains Impurities) Isolate->MotherLiquor Pure Pure Crystalline Product (>98%) FinalDry->Pure

Caption: Workflow for the purification of diaceton-alpha-D-mannofuranose.

Frequently Asked Questions (FAQs)

Q1: What purity level can I expect without using column chromatography? With careful recrystallization, it is possible to achieve high purity (>98%), which is often sufficient for subsequent synthetic steps.[2] The purity can be reliably assessed by melting point analysis; a sharp melting point within the literature range (e.g., 121-123 °C) is a strong indicator of high purity.

Q2: Is diaceton-alpha-D-mannofuranose stable? How should I store it? The compound is generally stable. The two acetonide protecting groups provide significant stability compared to unprotected mannose.[3] However, it is susceptible to hydrolysis under acidic or basic conditions, which would cleave the protecting groups.[7] Therefore, it should be stored in a cool, dry place in a tightly sealed container, away from strong acids and bases. Recommended storage is at 2-8°C.[5]

Q3: Can this compound exist in different forms or anomers? The synthesis method involving refluxing in acetone with an acid catalyst selectively leads to the formation of the furanose form, specifically the α-anomer (2,3:5,6-di-O-isopropylidene-α-D-mannofuranose).[2][3] While sugars can exist as different anomers, this particular protected form is locked into the α-furanose configuration.

References

  • Guidechem. (n.d.). Diaceton-alpha-D-mannofuranose 14131-84-1 wiki.
  • Charonnat, J. A., & Steinberg, C. S. (1995). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose").
  • Crimmins, M. T., & Shams, G. (2018). Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. The Journal of organic chemistry, 83(15), 8429–8439. [Link]

  • Krzyzanowska, B., & Stec, W. J. (2001). Model synthesis of 2,3:5,6-di-O-isopropylidene- S-α-D-mannofuranosyl.
  • PrepChem.com. (n.d.). Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. Retrieved from [Link]

  • TIB.eu. (n.d.). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene--D-mannofuranose ("Diacetone Mannose") (English). Retrieved from [Link]

  • ChemicalCell. (n.d.). Diaceton-Alpha-D-Mannofuranose CAS NO 14131-84-1. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Sugars: A Comparative Guide to the Reactivity of Diacetone-α-D-mannofuranose and Diacetone-D-glucose

For Researchers, Scientists, and Drug Development Professionals In the intricate world of carbohydrate chemistry, protected monosaccharides serve as indispensable chiral building blocks for the synthesis of complex glyca...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, protected monosaccharides serve as indispensable chiral building blocks for the synthesis of complex glycans, nucleoside analogues, and other biologically active molecules. Among these, diacetone-protected furanoses are workhorses of the synthetic chemist's laboratory. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed protected sugars: 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose and 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. While both are derived from hexoses and share the same molecular formula, their distinct structural nuances lead to profoundly different chemical behaviors, a critical consideration in multistep synthetic campaigns.

At a Glance: Structural and Physicochemical Distinctions

The most fundamental difference between these two molecules lies in the position of the free hydroxyl group, a direct consequence of the regioselectivity of the acetalization reaction with their parent sugars, D-mannose and D-glucose.

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose, DAG): The reaction of D-glucose with acetone preferentially protects the 1,2- and 5,6-hydroxyl groups, leaving the secondary hydroxyl group at the C3 position as the sole site for chemical modification.[1] This rigid furanose structure presents the C3-OH in a sterically accessible environment.[2]

  • 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (Diacetone-α-D-mannofuranose): In contrast, the direct acetonation of D-mannose yields the 2,3:5,6-di-O-isopropylidene derivative.[3] This leaves the anomeric hydroxyl group at the C1 position free and available for reaction.[4]

This seemingly subtle difference in the location of the reactive hydroxyl group dictates the synthetic utility and the types of transformations each molecule readily undergoes.

Property1,2:5,6-di-O-isopropylidene-α-D-glucofuranose2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
Common Name Diacetone-D-glucose (DAG)Diacetone-α-D-mannofuranose
CAS Number 582-52-514131-84-1
Molecular Formula C₁₂H₂₀O₆C₁₂H₂₀O₆
Molecular Weight 260.28 g/mol 260.28 g/mol
Appearance White powder or crystalline solidWhite to off-white crystalline powder
Melting Point 109-113 °C125-126 °C (decomposes)[5]
Position of Free -OH C3 (Secondary)C1 (Anomeric/Hemiacetal)

Synthesis: A Tale of Thermodynamic vs. Kinetic Control

The preparation of these two diacetone derivatives from their parent monosaccharides highlights fundamental principles of reaction control.

The synthesis of diacetone-D-glucose is a classic example of thermodynamic control. D-glucose reacts with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the more stable 1,2:5,6-di-O-isopropylidene derivative.[1] The removal of water drives the reaction to completion.

Conversely, the formation of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose is a result of the kinetic preference for the formation of the 2,3- and 5,6-acetonides from D-mannose.[3]

It is noteworthy that the 1,2:5,6-di-O-isopropylidene isomer of D-mannofuranose, the direct structural analogue of diacetone-D-glucose, is not readily accessible through direct acetonation and requires a more elaborate synthetic route.[3][6]

A Comparative Analysis of Reactivity

The differing locations of the free hydroxyl group—a secondary alcohol in diacetone-D-glucose versus an anomeric hemiacetal in diacetone-α-D-mannofuranose—give rise to distinct reactivity profiles.

Reactivity of the C3-Hydroxyl Group in Diacetone-D-glucose

The secondary hydroxyl group at C3 of diacetone-D-glucose is a versatile handle for a variety of chemical transformations.[2]

  • Oxidation: The C3-OH can be readily oxidized to the corresponding ketone, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, a valuable intermediate for the synthesis of rare sugars.[2] The Swern oxidation is a commonly employed method due to its mild conditions, which are compatible with the acid-sensitive isopropylidene groups.

  • Esterification and Etherification: Standard procedures for esterification (using acid chlorides or anhydrides) and etherification (e.g., Williamson ether synthesis) are readily applicable to the C3-OH, allowing for the introduction of a wide range of functional groups.[2]

  • Nucleophilic Substitution via Activation: The hydroxyl group can be converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride.[7] This tosylated derivative is a key intermediate for S_N2 reactions, which typically proceed with inversion of configuration at the C3 position.[8]

Reactivity of the C1-Anomeric Hydroxyl Group in Diacetone-α-D-mannofuranose

The anomeric hydroxyl group of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose is a hemiacetal, which imparts unique reactivity compared to a secondary alcohol.

  • Glycosylation: The C1-OH is the reactive site for glycosylation reactions, where the mannofuranose unit acts as a glycosyl donor. This allows for the formation of glycosidic bonds with various alcohol acceptors, a cornerstone of oligosaccharide synthesis.[9]

  • Acylation: The anomeric hydroxyl can be acylated to form glycosyl esters. For instance, it reacts with acryloyl chloride to produce a glycomonomer that can be used in polymerization reactions.[10]

  • Formation of Glycosyl Halides and Other Derivatives: The anomeric hydroxyl can be replaced to form glycosyl halides, which are versatile intermediates for further glycosylation reactions.

Stereoelectronic and Steric Considerations

The reactivity of both molecules is governed by a combination of stereoelectronic and steric effects.

In diacetone-D-glucose , the rigid furanose ring, locked by the two isopropylidene groups, creates a specific steric environment around the C3-hydroxyl group. The approach of reagents is influenced by the neighboring substituents, which can dictate the stereochemical outcome of reactions at this center. For instance, nucleophilic attack on the C3-keto derivative often shows high facial selectivity.[3]

For diacetone-α-D-mannofuranose , the stereochemistry of glycosylation reactions at the anomeric center is influenced by the stereoelectronic anomeric effect and the nature of the protecting groups on the rest of the sugar ring. The formation of α- or β-glycosides can be controlled by the choice of reaction conditions and glycosyl donor activation.

Experimental Protocols

Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose[1]

Workflow for the Synthesis of Diacetone-D-glucose

D_glucose D-Glucose reaction Stir at RT, 6h D_glucose->reaction acetone Acetone acetone->reaction sulfuric_acid Conc. H₂SO₄ (catalyst) sulfuric_acid->reaction workup Neutralization, Filtration, Concentration, Recrystallization reaction->workup DAG 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose workup->DAG D_mannose D-Mannose reaction Reflux, 8h D_mannose->reaction acetone Acetone acetone->reaction catalyst SbCl₅ (catalyst) catalyst->reaction workup Quench with Pyridine, Concentration, Extraction, Recrystallization reaction->workup DAM 2,3:5,6-di-O-isopropylidene- α-D-mannofuranose workup->DAM DAG Diacetone-D-glucose reaction Stir at 60°C, 48h DAG->reaction TsCl p-Toluenesulfonyl chloride TsCl->reaction Pyridine Pyridine (base) Pyridine->reaction workup Solvent removal, Extraction, Column Chromatography reaction->workup Tosylated_DAG 3-O-Tosyl-diacetone-D-glucose workup->Tosylated_DAG

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Diaceton-alpha-D-mannofuranose

Introduction: The Analytical Challenge of Protected Monosaccharides In the intricate fields of carbohydrate chemistry and drug development, protected monosaccharides are indispensable building blocks. Among these, 2,3:5,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Protected Monosaccharides

In the intricate fields of carbohydrate chemistry and drug development, protected monosaccharides are indispensable building blocks. Among these, 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diaceton-alpha-D-mannofuranose, is a key intermediate.[1][2] Its two isopropylidene (acetonide) protecting groups mask four of the hydroxyl groups of mannose, allowing for selective chemical modifications at the anomeric position. This stability and selectivity make it a valuable precursor in the synthesis of complex glycoconjugates, antivirals, and other therapeutics.[1][2]

The structural integrity of these intermediates is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for their characterization.[3] It offers unparalleled sensitivity and structural information from minute sample quantities. However, the interpretation of mass spectra for derivatized carbohydrates is not always straightforward. The fragmentation patterns are highly dependent on the ionization method employed and the nature of the protecting groups.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of diaceton-alpha-D-mannofuranose under two of the most common ionization regimes: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC). By understanding the causality behind the formation of specific fragment ions, researchers can confidently identify this molecule and distinguish it from potential isomers or impurities.

Pillar 1: Why Derivatization is Key for Carbohydrate MS Analysis

Native carbohydrates are polar, non-volatile molecules, making them unsuitable for direct analysis by techniques like GC-MS.[4] Chemical derivatization is employed to overcome these limitations.[5][6] The formation of isopropylidene acetals, as in diaceton-alpha-D-mannofuranose, serves two primary purposes:

  • Increased Volatility: The bulky, non-polar isopropylidene groups mask the polar hydroxyl groups, significantly reducing the molecule's boiling point and allowing it to be volatilized in a GC inlet without thermal degradation.[4][7]

  • Directed Fragmentation: These protecting groups create specific, predictable cleavage points upon ionization, yielding a characteristic fragmentation "fingerprint" that is invaluable for structural confirmation.[7]

Pillar 2: Electron Ionization (EI) Fragmentation - A Hard Ionization Fingerprint

Electron Ionization is a high-energy ("hard") technique that bombards the analyte with 70 eV electrons, inducing extensive and reproducible fragmentation. The resulting mass spectrum is a complex but highly characteristic fingerprint used for library-based identification.

For diaceton-alpha-D-mannofuranose (Molecular Weight: 260.29 g/mol [8]), the molecular ion (M+• at m/z 260) is often weak or absent. The fragmentation is dominated by cleavages initiated at the isopropylidene protecting groups.

The most significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the gem-dimethyl groups of an isopropylidene acetal. This creates a highly stabilized, five-membered oxonium ion.[7] This [M-15]⁺ ion at m/z 245 is typically the base peak or one of the most abundant ions in the spectrum.

Further fragmentation proceeds from this major ion, involving losses of acetone, ketene, and other small neutral molecules, leading to a series of smaller, characteristic ions.

Key EI Fragment Ions
m/zProposed Structure/OriginSignificance
245[M - CH₃]⁺Base Peak. Loss of a methyl radical from an isopropylidene group, forming a stable oxonium ion.[7]
203[M - CH₃ - C₂H₂O]⁺Loss of ketene from the m/z 245 ion.
185[M - CH₃ - CH₃COCH₃]⁺Loss of an acetone molecule from the m/z 245 ion.
143Further fragmentationRepresents a portion of the furanose ring with one protecting group.
101[C₅H₉O₂]⁺Corresponds to the protonated 5,6-O-isopropylidene moiety after cleavage.
85Further fragmentationA common ion in the spectra of protected carbohydrates.
59[(CH₃)₂COH]⁺The protonated acetone ion, characteristic of isopropylidene groups.
43[C₃H₇]⁺ or [CH₃CO]⁺Isopropyl cation or acetyl cation, a hallmark of isopropylidene acetals.
Visualizing EI Fragmentation

The logical flow of fragmentation under EI can be visualized as a cascade originating from the loss of a single methyl group.

EI_Fragmentation M Diaceton-mannofuranose (m/z 260) M_minus_15 [M-CH₃]⁺ (m/z 245) M->M_minus_15 - •CH₃ m203 m/z 203 M_minus_15->m203 - C₂H₂O m185 m/z 185 M_minus_15->m185 - C₃H₆O m101 m/z 101 M_minus_15->m101 - C₇H₁₀O₂ m59 m/z 59 M_minus_15->m59 rearrangement m143 m/z 143 m185->m143 - C₂H₂O m43 m/z 43 m59->m43 - H₂O

Caption: Predicted EI fragmentation pathway of diaceton-alpha-D-mannofuranose.

Pillar 3: Electrospray Ionization (ESI) Fragmentation - Guided Structural Analysis

In contrast to EI, ESI is a "soft" ionization technique that imparts very little energy to the analyte.[3] It is ideal for LC-MS and primarily generates intact molecular ions, usually as adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium ([M+NH₄]⁺).[9] This is invaluable for confirming the molecular weight of the compound.

Structural information is obtained using tandem mass spectrometry (MS/MS), where the precursor ion (e.g., [M+Na]⁺) is isolated and fragmented through collision-induced dissociation (CID). The fragmentation is less extensive than in EI and often provides clear, interpretable losses of neutral molecules.

For diaceton-alpha-D-mannofuranose, the sodiated molecule ([M+Na]⁺ at m/z 283 ) is often a highly stable and abundant precursor ion in positive-mode ESI.

Key ESI-MS/MS Fragment Ions
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Loss
283.1 [M+Na]⁺225.158Loss of one acetone molecule (C₃H₆O)
283.1 [M+Na]⁺167.1116Loss of two acetone molecules
283.1 [M+Na]⁺145.0138.1Cross-ring cleavage of the furanose core
261.1 [M+H]⁺203.158Loss of one acetone molecule
261.1 [M+H]⁺145.1116Loss of two acetone molecules
Visualizing ESI-MS/MS Fragmentation

The fragmentation pathway in ESI-MS/MS is a controlled process, typically involving the sequential loss of the protecting groups.

ESI_Fragmentation M_Na [M+Na]⁺ (m/z 283) m225 m/z 225 M_Na->m225 - C₃H₆O m145 Cross-ring Cleavage (m/z 145) M_Na->m145 rearrangement m167 m/z 167 m225->m167 - C₃H₆O

Caption: ESI-MS/MS fragmentation of the [M+Na]⁺ adduct of diaceton-alpha-D-mannofuranose.

Comparative Summary: EI-MS vs. ESI-MS

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Ionization Energy High ("Hard")Low ("Soft")
Molecular Ion Often weak or absentStrong, typically as adducts ([M+H]⁺, [M+Na]⁺)
Fragmentation Extensive, complex, reproducibleControlled (via MS/MS), simpler, neutral losses
Primary Use Library matching, fingerprintingMolecular weight determination, targeted structural analysis
Key Fragment m/z 245 ([M-CH₃]⁺)[M+Na]⁺ (m/z 283) or [M+H]⁺ (m/z 261)

Experimental Protocols: A Self-Validating System

The following protocols provide a robust framework for the analysis of diaceton-alpha-D-mannofuranose. The choice between GC-MS and LC-MS depends on the analytical goal, sample matrix, and available instrumentation.

Workflow Diagram

Workflow cluster_gcms GC-MS Protocol cluster_lcms LC-MS Protocol gc_prep 1. Sample Prep (Dissolve in Ethyl Acetate) gc_inj 2. GC Injection (Split/Splitless) gc_prep->gc_inj gc_sep 3. GC Separation (DB-5 type column) gc_inj->gc_sep ms_ei 4. EI Ionization (70 eV) & MS Analysis gc_sep->ms_ei gc_data 5. Data Analysis (Library Search, m/z 245) ms_ei->gc_data lc_prep 1. Sample Prep (Dissolve in ACN/H₂O) lc_inj 2. LC Injection lc_prep->lc_inj lc_sep 3. LC Separation (C18 or HILIC column) lc_inj->lc_sep ms_esi 4. ESI Ionization (+ve) & MS/MS Analysis lc_sep->ms_esi lc_data 5. Data Analysis (Precursor/Product Ions) ms_esi->lc_data start Analyte: Diaceton-mannofuranose start->gc_prep start->lc_prep

Caption: General analytical workflow for diaceton-alpha-D-mannofuranose analysis.

Protocol 1: GC-MS for Fingerprint Identification
  • Rationale: This method leverages the high reproducibility of EI fragmentation for confident identification against spectral libraries and provides excellent separation from other volatile or semi-volatile compounds.

  • Methodology:

    • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity ethyl acetate or acetone. Vortex to ensure complete dissolution.

    • Instrumentation: A standard GC-MS system equipped with a capillary column.

    • GC Parameters:

      • Injector: 250°C, Split mode (e.g., 20:1)

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)

      • Carrier Gas: Helium, constant flow at 1.0 mL/min

      • Oven Program: Initial 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 40-400

  • Validation Check: A successful analysis will show a sharp chromatographic peak with a mass spectrum dominated by the m/z 245 ion.

Protocol 2: LC-MS/MS for Molecular Weight Confirmation and Isomer Differentiation
  • Rationale: This method is ideal for analyzing samples in complex matrices or when absolute confirmation of molecular weight is required. The controlled fragmentation of MS/MS can help differentiate isomers which might co-elute in GC.

  • Methodology:

    • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water. Dilute as necessary to a final concentration of 1-10 µg/mL.

    • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

    • LC Parameters:

      • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for reversed-phase) or HILIC column.

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120°C

      • MS1 Scan: Scan for precursor ions, primarily m/z 261.1 ([M+H]⁺) and 283.1 ([M+Na]⁺).

      • MS2 (Product Ion Scan): Isolate m/z 283.1 and apply collision energy (e.g., 10-20 eV) to generate fragment ions. Monitor for the characteristic loss of acetone (m/z 225.1).

  • Validation Check: The presence of the correct precursor ion and its characteristic fragmentation (neutral loss of 58 Da) confirms the compound's identity.

Conclusion

The mass spectrometric fragmentation of diaceton-alpha-D-mannofuranose is a predictable and characterizable process dictated by the chosen ionization method. Under EI conditions, the molecule provides a rich fingerprint spectrum dominated by the loss of a methyl group (m/z 245), ideal for GC-MS library confirmation. Under the gentler ESI conditions, it yields an intact molecular adduct ([M+Na]⁺ at m/z 283) whose controlled fragmentation via MS/MS confirms its molecular weight and the presence of the two acetonide groups through a characteristic loss of acetone.

For researchers and drug development professionals, a comprehensive understanding of these distinct fragmentation pathways is not merely academic. It is a practical necessity for ensuring the identity and purity of critical synthetic intermediates, thereby guaranteeing the integrity of the final product. By employing the comparative logic and validated protocols within this guide, scientists can leverage the full power of mass spectrometry to navigate the complexities of carbohydrate analysis with confidence and precision.

References

  • Vliegenthart, J. F. G., & Kamerling, J. P. (n.d.).
  • Harvey, D. J. (2011). Derivatization of carbohydrates for analysis by chromatography, electrophoresis and mass spectrometry. Bioanalytical Reviews. [Link]

  • Zaia, J. (2010). Mass Spectrometry of Glycans. OMICS: A Journal of Integrative Biology. [Link]

  • Bindila, L., & Peter-Katalinić, J. (2012). Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide. IntechOpen. [Link]

  • Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B. [Link]

  • Pascariu, M. C., et al. (2013). GC-MS analysis of long chain mannofuranose derivatives as biocompatible surfactant precursors. Correlation between peak intensities and stability of corresponding fragments. FARMACIA. [Link]

  • Buchs, A., et al. (1975). Etude en spectrometrie de masse de la fragmentation de di‐O‐isopropylidene‐1,2‐5,6‐α‐D‐hexofurannoses. Organic Mass Spectrometry. [Link]

  • Chem Help ASAP. (2022, November 23). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016, September 16). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Lorquet, J. C. (1968). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. [Link]

  • Anonymous. (2024, January 30). 修士論文. Osaka University Mass Spectrometry Group. [Link]

  • Li, Z., et al. (2014). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules. [Link]

  • ResearchGate. (n.d.). Fragmentation of a high mannose glycan. [Link]

  • Yamamoto M. (2008, October 21). Organic compounds. MassBank. [Link]

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Validation

A Comparative Guide to the FTIR-Validated Synthesis of Diaceton-alpha-D-mannofuranose

In the landscape of carbohydrate chemistry, the strategic use of protecting groups is paramount for achieving regioselectivity in synthesis. This guide provides an in-depth analysis of the synthesis of 2,3:5,6-di-O-isopr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of carbohydrate chemistry, the strategic use of protecting groups is paramount for achieving regioselectivity in synthesis. This guide provides an in-depth analysis of the synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, a critical building block in the synthesis of various biologically active molecules. We will explore a reliable synthetic protocol and detail the validation of the final product using Fourier-Transform Infrared (FTIR) spectroscopy, juxtaposed with other common analytical techniques.

The Synthetic Imperative: Why Protect D-Mannose?

D-mannose, a C-2 epimer of glucose, is a fundamental hexose involved in numerous biological processes, including protein glycosylation. Its polyhydroxylated nature presents a significant challenge for selective chemical modification. To isolate a specific hydroxyl group for reaction, the others must be temporarily masked with protecting groups. The formation of isopropylidene acetals, or ketals, by reacting the sugar with acetone under acidic conditions is a widely employed strategy due to the stability of the resulting protected sugar and the ease of subsequent deprotection.

The target molecule, 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, often referred to as diacetone mannose, is a versatile intermediate.[1] The protection of the 2,3 and 5,6 hydroxyl groups leaves the anomeric hydroxyl group at the C-1 position available for further functionalization, making it a valuable precursor for the synthesis of complex carbohydrates and glycoconjugates.

A Validated Synthetic Protocol

The following protocol is a robust method for the synthesis of diaceton-alpha-D-mannofuranose from D-mannose.

Experimental Protocol: Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose

Materials:

  • D-(+)-mannose

  • Anhydrous acetone

  • Antimony pentachloride (SbCl₅) or anhydrous ferric chloride (FeCl₃) as a Lewis acid catalyst[2][3]

  • Molecular Sieves 3A

  • Pyridine

  • Benzene

  • Aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Petroleum ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 10.0 g of D-mannose to 200 ml of anhydrous acetone.[2]

  • Add a catalytic amount of antimony pentachloride (e.g., 89.7 mg) or anhydrous ferric chloride (e.g., 5 mg).[2][3]

  • Incorporate 20 g of Molecular Sieves 3A in the reflux path to ensure anhydrous conditions.[2]

  • Reflux the mixture with stirring in a water bath at 60°C for approximately 8 hours. The reaction is typically complete when the solid D-mannose has dissolved.[2][3]

  • After completion, quench the reaction by adding a small amount of pyridine.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in benzene and wash the organic layer with aqueous sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the benzene under reduced pressure to yield the crude product.

  • Recrystallize the product from petroleum ether to obtain pure 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose as white crystals.[2]

FTIR Spectroscopy: The First Line of Validation

FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds.[4] For the validation of diaceton-alpha-D-mannofuranose synthesis, FTIR is an invaluable tool for confirming the presence of key functional groups in the product and the absence of those from the starting material.

The core principle behind using FTIR for validation lies in the significant changes in the vibrational modes of the molecule upon conversion. The broad O-H stretching band of the multiple hydroxyl groups in D-mannose will be largely replaced by the characteristic C-H and C-O-C stretches of the newly formed isopropylidene groups.[5]

Comparative FTIR Spectral Data
Wavenumber (cm⁻¹) Functional Group D-Mannose (Starting Material) 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (Product) Interpretation
3500-3200O-H stretchStrong, broad bandWeak or absentDisappearance of the broad hydroxyl peak indicates successful protection.
3000-2850C-H stretch (sp³)PresentStronger, more defined peaksIncreased intensity due to the addition of two isopropylidene groups.[3]
~1375C-H bend (gem-dimethyl)AbsentStrong, sharp peakAppearance of this peak is a key indicator of the isopropylidene groups.[3]
1200-1000C-O stretchStrong, complex bandsVery strong, sharp peaksThe "fingerprint" region for carbohydrates, showing characteristic C-O-C stretches of the ketal and furanose ring.[4][5]

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation D_Mannose D-Mannose Acetone_Catalyst Anhydrous Acetone + Lewis Acid Catalyst Reaction Reflux & Stirring Workup Quenching, Extraction & Drying Crude_Product Crude Product Recrystallization Recrystallization (Petroleum Ether) Pure_Product Pure Diaceton-alpha-D- mannofuranose FTIR FTIR Spectroscopy NMR NMR Spectroscopy MS Mass Spectrometry Validation_Outcome Structural Confirmation

A Broader Analytical Perspective: Comparison with Other Techniques

While FTIR provides a rapid and effective initial validation, a comprehensive characterization of diaceton-alpha-D-mannofuranose relies on a combination of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, offers a more detailed structural elucidation.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. For diaceton-alpha-D-mannofuranose, the spectrum will show characteristic signals for the anomeric proton and the methyl protons of the isopropylidene groups.[3]

  • ¹³C NMR: Reveals the number of non-equivalent carbons in the molecule. The formation of the diacetal will result in new signals corresponding to the quaternary carbons of the isopropylidene groups and the methyl carbons.

Comparison with FTIR: NMR provides a much higher level of structural detail, allowing for the unambiguous determination of the stereochemistry and connectivity of the molecule. However, NMR experiments are generally more time-consuming and require more sophisticated instrumentation and expertise for data interpretation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[6][7][8]

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques can be used to determine the molecular weight of the product, confirming that the addition of two acetone molecules has occurred.

Comparison with FTIR: MS provides precise molecular weight information, which is a crucial piece of data for confirming the identity of the product. FTIR, on the other hand, provides information about the functional groups present. The two techniques are highly complementary.

Conclusion

The synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose is a cornerstone reaction in carbohydrate chemistry. While a suite of analytical techniques is available for product validation, FTIR spectroscopy stands out as a rapid, reliable, and accessible first-line method for confirming the success of the reaction. Its ability to clearly show the disappearance of the broad hydroxyl stretch of the starting material and the appearance of the characteristic peaks of the isopropylidene protecting groups provides immediate and compelling evidence of the desired chemical transformation. For unequivocal structural proof, subsequent analysis by NMR and MS is recommended, with each technique providing unique and complementary information. This multi-faceted analytical approach ensures the high purity and structural integrity of this important synthetic intermediate, paving the way for its successful application in further research and development.

References

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  • Dabkowski, W., Helinski, J., & Kazimierczak, L. (2010). Model synthesis of 2,3:5,6-di-O-isopropylidene- S-α-D-mannofuranosyl- N,N-diisopropylphosphoramidofluoridothioate and 2,3:5,6-di-O-isopropylidene-S- α-D-mannofuranosyl-N,N-di-isopropylphosphoramidofluoridoselenoate via P(III)-OAr intermediates and a thiono-thiolo (selenono-selenolo) rearrangement. ARKIVOC, 2010(10), 350-357. [Link]

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  • Harvey, D. J. (2009). Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2003–2004. Mass Spectrometry Reviews, 28(2), 273-361. [Link]

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  • ResearchGate. Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transformed Mid-Infrared Spectroscopy (FT-IR). [Link]

  • He, Y., Zhang, X., & Wang, J. (2020). Tracking glycosylation in live cells using FTIR spectroscopy. Analyst, 145(2), 439-444. [Link]

  • American Pharmaceutical Review. Characterization of D-Mannitol by Thermal Analysis, FTIR, and Raman Spectroscopy. [Link]

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